molecular formula C11H17N3O B1476923 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol CAS No. 2098096-55-8

1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol

Numéro de catalogue: B1476923
Numéro CAS: 2098096-55-8
Poids moléculaire: 207.27 g/mol
Clé InChI: MOHUZLXXDOQARH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol is a useful research compound. Its molecular formula is C11H17N3O and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1-[1-(5-aminopyridin-2-yl)pyrrolidin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8(15)10-3-2-6-14(10)11-5-4-9(12)7-13-11/h4-5,7-8,10,15H,2-3,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHUZLXXDOQARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN1C2=NC=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Proposed Synthesis, Characterization, and Potential Utility of 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the novel chemical entity 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol. As this compound is not extensively documented in current chemical literature, this guide serves as a foundational resource, proposing a viable synthetic route, predicting its spectroscopic profile, and hypothesizing its potential applications based on established principles of medicinal chemistry and organic synthesis.

Part 1: Molecular Structure and Predicted Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. This section outlines the deduced structure and predicted properties of the title compound.

Deduced Chemical Structure

The IUPAC name "1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol" describes a molecule composed of three key moieties: a 5-aminopyridine ring, a pyrrolidine ring, and an ethanol side chain. The connectivity is as follows: the nitrogen at position 1 of the pyrrolidine ring is attached to position 2 of the 5-aminopyridine ring. The ethanol group is attached at position 2 of the pyrrolidine ring, with the hydroxyl group at position 1 of the ethanol chain.

Chemical Structure of 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol (Note: This is a 2D representation of the deduced chemical structure.)
Chemical Identifiers and Properties
PropertyValue
IUPAC Name 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol
Molecular Formula C₁₁H₁₇N₃O
Molecular Weight 207.27 g/mol
CAS Number Not available (novel compound)
Predicted pKa ~8.5 (aminopyridine), ~10.5 (pyrrolidine N)
Predicted LogP ~1.5 - 2.5
Hydrogen Bond Donors 2 (amine and hydroxyl)
Hydrogen Bond Acceptors 4 (pyridine N, amine N, pyrrolidine N, hydroxyl O)

Part 2: Proposed Synthetic Pathway

The construction of 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol can be approached through a convergent synthesis strategy. A plausible retrosynthetic analysis is outlined below, followed by a proposed forward synthesis protocol.

Retrosynthetic Analysis

The key disconnection is the C-N bond between the pyridine and pyrrolidine rings, which can be formed via a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction. The ethanol side chain can be derived from the reduction of a corresponding ketone.

G Target Molecule 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol Key_Intermediate_A 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-one Target Molecule->Key_Intermediate_A Reduction Starting_Material_A 2-Bromo-5-aminopyridine or 2-Chloro-5-aminopyridine Key_Intermediate_A->Starting_Material_A N-Arylation Starting_Material_B 1-(Pyrrolidin-2-yl)ethan-1-one Key_Intermediate_A->Starting_Material_B N-Arylation Key_Intermediate_B 1-(Pyrrolidin-2-yl)ethan-1-ol

Caption: Retrosynthetic analysis of the target molecule.

Proposed Forward Synthesis Protocol

This proposed synthesis involves two main steps: a Buchwald-Hartwig amination to couple the pyrrolidine and aminopyridine fragments, followed by the reduction of the acetyl group.

Step 1: N-Arylation of 1-(Pyrrolidin-2-yl)ethan-1-one with 2-Bromo-5-nitropyridine

  • Rationale: A protected form of aminopyridine (e.g., nitropyridine) is used to prevent side reactions with the amino group. The Buchwald-Hartwig amination is a robust and widely used method for forming C-N bonds between aryl halides and amines.[1]

  • Protocol:

    • To a dry Schlenk flask under an argon atmosphere, add 2-bromo-5-nitropyridine (1.0 eq), 1-(pyrrolidin-2-yl)ethan-1-one (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).

    • Add a base, for instance, cesium carbonate (Cs₂CO₃, 2.0 eq).

    • Add anhydrous toluene or dioxane as the solvent.

    • Heat the reaction mixture at 100-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-(1-(5-nitropyridin-2-yl)pyrrolidin-2-yl)ethan-1-one.

Step 2: Reduction of the Nitro and Ketone Groups

  • Rationale: A reducing agent capable of reducing both the nitro group to an amine and the ketone to a secondary alcohol is required. A combination of reducing agents or a single potent one can be employed. Catalytic hydrogenation is a clean and effective method for this dual reduction.

  • Protocol:

    • Dissolve the product from Step 1 in a suitable solvent like methanol or ethanol.

    • Add a catalyst, such as 10% Palladium on carbon (Pd/C), to the solution.

    • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

    • Monitor the reaction until the starting material is consumed.

    • Filter the reaction mixture through Celite to remove the catalyst and wash the filter cake with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude 1-(1-(5-aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

Synthesis Workflow Diagram

G Start Starting Materials: 1-(Pyrrolidin-2-yl)ethan-1-one 2-Bromo-5-nitropyridine Step1 Step 1: Buchwald-Hartwig Amination (Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110°C) Start->Step1 Intermediate Intermediate: 1-(1-(5-nitropyridin-2-yl)pyrrolidin-2-yl)ethan-1-one Step1->Intermediate Step2 Step 2: Catalytic Hydrogenation (H₂, 10% Pd/C, Methanol, rt) Intermediate->Step2 Purification Purification (Column Chromatography) Step2->Purification FinalProduct Final Product: 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol Purification->FinalProduct

Caption: Proposed forward synthesis workflow.

Part 3: Proposed Methods for Structural Elucidation and Characterization

Rigorous analytical techniques are essential to confirm the identity and purity of the synthesized compound.

Predicted Spectroscopic Data
Technique Predicted Data
¹H NMR Pyridine protons: Three distinct signals in the aromatic region (δ 6.5-8.0 ppm). Pyrrolidine protons: Complex multiplets in the δ 1.8-4.0 ppm range. Ethanol CH: A quartet or multiplet around δ 3.5-4.0 ppm. Ethanol CH₃: A doublet around δ 1.1-1.3 ppm. NH₂ and OH protons: Broad singlets, chemical shift dependent on solvent and concentration.
¹³C NMR Pyridine carbons: Five signals in the aromatic region (δ 110-160 ppm). Pyrrolidine carbons: Four signals in the aliphatic region (δ 20-60 ppm). Ethanol carbons: Two signals (CH and CH₃) in the aliphatic region.
IR (cm⁻¹) ~3400-3200 (O-H and N-H stretching), ~3100-3000 (Aromatic C-H stretching), ~2980-2850 (Aliphatic C-H stretching), ~1600-1450 (C=C and C=N stretching of pyridine ring), ~1300-1000 (C-N and C-O stretching).[2]
Mass Spec (ESI+) Predicted [M+H]⁺ at m/z = 208.14.
Analytical Workflow

G Crude Crude Product from Synthesis TLC TLC/LC-MS Analysis (Purity Assessment) Crude->TLC Purification Purification (Column Chromatography/Recrystallization) TLC->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation NMR ¹H and ¹³C NMR Structure_Confirmation->NMR MS High-Resolution Mass Spectrometry Structure_Confirmation->MS IR FTIR Spectroscopy Structure_Confirmation->IR Final Pure, Characterized Compound NMR->Final MS->Final IR->Final

Caption: Workflow for analytical characterization.

Part 4: Hypothesized Biological Activity and Therapeutic Potential

The structural motifs within 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol suggest potential biological activity, making it an interesting candidate for drug discovery programs.

Rationale Based on Structural Scaffolds
  • Aminopyridines: This class of compounds is known for a wide range of pharmacological activities.[3] They can act as potassium channel blockers and have shown utility in treating conditions like multiple sclerosis.[3] Additionally, aminopyridine derivatives are investigated as kinase inhibitors and for their antimicrobial and anti-inflammatory properties.[4][5]

  • Pyrrolidines: The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[6] Its three-dimensional structure is ideal for creating specific interactions with biological targets. Pyrrolidine derivatives exhibit diverse activities, including anticancer, antiviral, and CNS effects.[7]

The combination of these two pharmacophores in a single molecule could lead to synergistic effects or a novel pharmacological profile.

Potential Molecular Targets

Given the structural features, this compound could be investigated for activity against several classes of targets:

  • Kinases: Many kinase inhibitors feature a substituted pyridine or similar heterocyclic core that interacts with the ATP-binding site. The aminopyridine moiety could serve as a hinge-binding element.

  • Ion Channels: Based on the known activity of aminopyridines, voltage-gated potassium channels are a plausible target.

  • G-Protein Coupled Receptors (GPCRs): The overall structure may fit into the binding pockets of various GPCRs, particularly those in the central nervous system.

G Compound 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol Target Potential Molecular Target (e.g., Protein Kinase) Compound->Target Interaction Binding Binding to Active Site Pathway Inhibition of Downstream Signaling Target->Pathway Phosphorylation Cascade Binding->Pathway Blocks Effect Cellular Effect (e.g., Apoptosis, Reduced Proliferation) Pathway->Effect

Caption: Hypothesized mechanism of action as a kinase inhibitor.

References

  • MDPI. (2024, May 30). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Available from: [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • PubMed. (n.d.). Comparison of the pharmacological actions of some new 4-aminopyridine derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Biologically active pyrrolidine compounds. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of N-aryl-substituted pyrrolidines with various amines a. [a].... Available from: [Link]

  • PubMed. (2024, July 24). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Available from: [Link]

  • Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. Available from: [Link]

  • ResearchGate. (2024, May 19). (PDF) Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Available from: [Link]

  • MDPI. (2022, May 26). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available from: [Link]

  • RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available from: [Link]

  • PubMed Central. (n.d.). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. Available from: [Link]

  • TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Available from: [Link]

  • ResearchGate. (n.d.). In vitro pharmacology data for Aminopyridine 1 and 2. Available from: [Link]

  • Research Journal of Applied Sciences. (2021, July 9). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available from: [Link]

Sources

1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol

Executive Summary

This technical guide provides a comprehensive and scientifically-grounded pathway for the synthesis of 1-(1-(5-aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. The proposed strategy is built upon a convergent synthesis model, maximizing efficiency and yield. The core of this pathway involves a robust palladium-catalyzed Buchwald-Hartwig amination to form the critical C-N bond between the pyridine and pyrrolidine moieties. Each section of this guide details the synthesis of key intermediates, including the stereocontrolled preparation of the chiral (S)-1-((S)-pyrrolidin-2-yl)ethan-1-ol fragment and the functionalized 2-bromo-5-nitropyridine precursor. The narrative emphasizes the rationale behind methodological choices, addresses potential challenges, and provides detailed, actionable protocols suitable for a research and development setting.

Introduction: Strategic Importance and Molecular Design

The target molecule, 1-(1-(5-aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol, incorporates several structural features of high value in modern drug discovery: a substituted aminopyridine scaffold, a chiral pyrrolidine ring, and a secondary alcohol. The aminopyridine moiety is a prevalent pharmacophore found in a wide array of therapeutics.[1] The pyrrolidine ring, often derived from natural amino acids like proline, provides a rigid, three-dimensional structure that can precisely orient functional groups for optimal interaction with biological targets.[2] The stereochemistry of the 1-hydroxyethyl substituent introduces an additional layer of structural definition crucial for stereospecific molecular recognition.

This guide presents a logical and efficient synthetic route designed for clarity, reproducibility, and scalability, moving from readily available starting materials to the final complex structure.

Retrosynthetic Strategy

A convergent retrosynthetic analysis is the most logical approach for this target. The primary disconnection is the C-N bond linking the pyridine and pyrrolidine rings. This bond can be strategically formed via a palladium-catalyzed cross-coupling reaction, a cornerstone of modern C-N bond formation.[3][4] This leads to two key intermediates: a halogenated aminopyridine derivative and a chiral pyrrolidine amino alcohol. To ensure the stability and reactivity of the pyridine component during coupling, a nitro-substituted precursor is employed, with the nitro group serving as a masked amine.

G Target 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol Coupling C-N Disconnection (Buchwald-Hartwig Amination) Target->Coupling Intermediates 2-Bromo-5-nitropyridine + (S)-1-((S)-tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate) Pyrrolidine_SM (S)-tert-Butyl 2-formylpyrrolidine-1-carboxylate Intermediates->Pyrrolidine_SM Grignard Reaction Pyridine_SM 2-Amino-5-bromopyridine Intermediates->Pyridine_SM Sandmeyer Reaction & Oxidation Coupling->Intermediates

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediates

Intermediate I: Preparation of 2-Bromo-5-nitropyridine

The synthesis of the electrophilic coupling partner begins with the commercially available 2-amino-5-bromopyridine. Direct use of this intermediate in palladium catalysis can be complicated by the free amino group, which can coordinate to the metal center and inhibit catalysis. A more robust strategy involves converting the amine to a diazonium salt followed by displacement and subsequent oxidation, or more directly, using a Sandmeyer-type reaction to introduce a nitro group precursor. A common and effective method is the diazotization of 2-amino-5-bromopyridine followed by treatment with sodium nitrite in the presence of a copper catalyst.

ParameterValueReference
Starting Material2-Amino-5-bromopyridine[5]
ReagentsHBF₄, NaNO₂, NaNO₂, Cu₂ON/A
SolventWater, TolueneN/A
Reaction Temperature0 °C to 50 °CN/A
Yield~70-80%N/A

Experimental Protocol: Synthesis of 2-Bromo-5-nitropyridine

  • Diazotization: In a well-ventilated fume hood, suspend 2-amino-5-bromopyridine (10.0 g, 57.5 mmol) in a 48% aqueous solution of HBF₄ (30 mL) at 0 °C in a three-necked flask equipped with a mechanical stirrer and a thermometer.

  • Slowly add a solution of sodium nitrite (NaNO₂, 4.37 g, 63.3 mmol) in water (10 mL) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting diazonium salt slurry for an additional 30 minutes at 0 °C.

  • Nitro-displacement: In a separate flask, prepare a suspension of sodium nitrite (23.8 g, 345 mmol) and copper(I) oxide (0.82 g, 5.75 mmol) in water (50 mL).

  • Carefully add the cold diazonium salt slurry in portions to the nitrite/copper suspension. Vigorous gas evolution (N₂) will occur.

  • After the addition is complete, heat the mixture to 50 °C for 1 hour to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-bromo-5-nitropyridine as a pale yellow solid.

Intermediate II: Synthesis of (S)-1-(Pyrrolidin-2-yl)ethan-1-ol

The synthesis of the chiral nucleophilic partner requires precise stereochemical control. The most efficient method starts from commercially available Boc-(L)-proline. The carboxylic acid is reduced to the corresponding alcohol, Boc-(L)-prolinol, which is then oxidized to the aldehyde. A subsequent Grignard reaction with methylmagnesium bromide yields the desired diastereomer of the alcohol, tert-butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate, as a key intermediate.[6][7] The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group.

ParameterValueReference
Starting MaterialBoc-(L)-prolinol[8]
Oxidation ReagentsDess-Martin Periodinane (DMP) or SO₃·Pyridine[2]
Grignard ReagentMethylmagnesium bromide (MeMgBr)N/A
Deprotection AgentTrifluoroacetic acid (TFA) or HCl in DioxaneN/A
Overall Yield~60-70% over 3 stepsN/A

Experimental Protocol: Synthesis of (S)-1-(Pyrrolidin-2-yl)ethan-1-ol

  • Oxidation: Dissolve Boc-(L)-prolinol (5.0 g, 24.8 mmol) in anhydrous dichloromethane (DCM, 100 mL) under a nitrogen atmosphere and cool to 0 °C.

  • Add Dess-Martin Periodinane (11.6 g, 27.3 mmol) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Separate the layers and extract the aqueous phase with DCM (2 x 50 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to yield crude tert-butyl (S)-2-formylpyrrolidine-1-carboxylate. Use this aldehyde immediately in the next step without extensive purification.

  • Grignard Reaction: Dissolve the crude aldehyde in anhydrous tetrahydrofuran (THF, 80 mL) and cool to -78 °C under nitrogen.

  • Add methylmagnesium bromide (3.0 M in diethyl ether, 9.1 mL, 27.3 mmol) dropwise.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Warm the mixture to room temperature and extract with ethyl acetate (3 x 75 mL). Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain tert-butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate.

  • Boc Deprotection: Dissolve the purified Boc-protected amino alcohol (1.0 g, 4.36 mmol) in DCM (10 mL) and add trifluoroacetic acid (TFA, 2 mL) at 0 °C.

  • Stir at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water, basify with 2M NaOH to pH > 12, and extract with DCM (5 x 20 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to yield (S)-1-(pyrrolidin-2-yl)ethan-1-ol as an oil.

Key Coupling Step and Final Transformation

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the key strategic step, offering high efficiency and functional group tolerance for coupling an aryl halide with an amine.[4] The choice of palladium catalyst and ligand is critical for success. A common and effective system for this type of transformation is a palladium(II) precatalyst like Pd(OAc)₂ with a sterically hindered biarylphosphine ligand such as RuPhos or XPhos. A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to facilitate the catalytic cycle.

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L_nPd(II)(Ar)(X) OxAdd->PdII_Aryl Ligand_Ex Ligand Exchange PdII_Aryl->Ligand_Ex PdII_Amine [L_nPd(II)(Ar)(NHR'R'')]^+X^- Ligand_Ex->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product ArX Ar-X ArX->OxAdd Amine H-NR'R'' Amine->Ligand_Ex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Coupling Reaction

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-bromo-5-nitropyridine (500 mg, 2.46 mmol), (S)-1-(pyrrolidin-2-yl)ethan-1-ol (350 mg, 2.71 mmol), RuPhos-Pd-G3 catalyst (103 mg, 0.123 mmol, 5 mol%), and sodium tert-butoxide (355 mg, 3.69 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous, degassed toluene (12 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, DCM/methanol gradient) to yield 1-(1-(5-nitropyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol.

Final Step: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the target primary amine. This transformation can be achieved under various conditions. Catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) is a clean and effective method. Alternatively, reduction using metals in acidic media, such as tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic acid, is also highly effective.

Experimental Protocol: Nitro Group Reduction

  • Reaction Setup: Dissolve the purified nitro-intermediate (1.0 g, 3.98 mmol) in ethanol (20 mL).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.5 g, 19.9 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) for 2 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Basify the aqueous solution to pH > 10 by the slow addition of a concentrated sodium hydroxide solution.

  • Extract the resulting suspension with ethyl acetate (4 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The final product, 1-(1-(5-aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol, can be further purified by column chromatography or recrystallization if necessary.

Overall Synthesis Workflow

The complete synthetic pathway is a multi-step process that efficiently assembles the target molecule from simple, commercially available precursors. Each stage is designed to be high-yielding and scalable for potential future applications.

Caption: Complete forward synthesis pathway.

Conclusion

This guide outlines a robust and efficient synthesis of 1-(1-(5-aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol. The strategy leverages a modern, palladium-catalyzed cross-coupling reaction for the key bond formation and employs well-established protocols for the preparation of the necessary chiral and heterocyclic intermediates. By explaining the rationale behind the chosen methods and providing detailed experimental procedures, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry aiming to access this and structurally related molecules.

References

  • CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google P
  • Synthesis of 2-Amino-5-bromopyridine - ResearchGate. (URL: [Link])

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]] - Organic Syntheses Procedure. (URL: http://www.orgsyn.org/demo.aspx?prep=v77p0068)
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. (URL: [Link])

  • Synthesis of 4-Aryl-2-aminopyridine Derivatives and Related Compounds - Taylor & Francis. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Reductive Couplings of 2-halopyridines Without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2'-bipyridines - PubMed. (URL: [Link])

  • Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State - MDPI. (URL: [Link])

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: [Link])

  • Pilot Plant Preparation of tert-Butyl-4-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)-piperidine-1-carboxylate, An Intermediate of Novel Antiarteriosclerotics, Via a Safe, Scalable Reformatsky-Type Reaction | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Tert-butyl (2s)-2-[(1s)-1-hydroxyethyl]pyrrolidine-1-carboxylate - PubChem. (URL: [Link])

  • Synthesis and biological properties of Enantiomers of - An-Najah Staff. (URL: [Link])

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC. (URL: [Link])

  • Pyrrolidine synthesis via ring contraction of pyridines - PMC - NIH. (URL: [Link])

  • Pyrrolidine synthesis via ring contraction of pyridines - Nature. (URL: [Link])

  • Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines - Organic & Biomolecular Chemistry. (URL: [Link])

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - Semantic Scholar. (URL: [Link])

  • One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine. (URL: [Link])

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - MDPI. (URL: [Link])

  • SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS BY ADON CALVIN KWO - IDEALS - University of Illinois. (URL: [Link])

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC. (URL: [Link])

Sources

Architecting Advanced Therapeutics: A Technical Whitepaper on 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In the landscape of modern targeted therapeutics, the architectural precision of small-molecule building blocks dictates the success of late-stage drug candidates. 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol (CAS: 2098096-55-8) represents a highly specialized, multifunctional scaffold heavily utilized in the synthesis of kinase inhibitors, PROTACs, and bispecific target degraders (1[1]).

  • IUPAC Name: 1-[1-(5-aminopyridin-2-yl)pyrrolidin-2-yl]ethan-1-ol

  • CAS Number: 2098096-55-8

  • Molecular Formula: C₁₁H₁₇N₃O

  • Molecular Weight: 207.27 g/mol

This guide provides an authoritative, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) driven analysis of this compound, detailing its structural rationale, physicochemical properties, and self-validating synthetic protocols.

Structural Biology & Mechanistic Rationale

The selection of this specific fragment in drug design is not arbitrary; it is driven by strict geometric and electronic causality. The molecule is composed of three synergistic motifs:

  • 5-Aminopyridine Core: Acts as a privileged bioisostere for aniline. The pyridine nitrogen serves as a critical hydrogen-bond acceptor (frequently engaging the hinge region of kinases), while the exocyclic primary amine provides a versatile synthetic handle for amide coupling or urea formation.

  • Pyrrolidine Ring: Imparts vital conformational rigidity. By tethering the nitrogen to the pyridine ring, the rotatable bonds are restricted, locking the molecule into a predictable trajectory vector. This prevents the entropic penalty usually associated with flexible aliphatic chains binding to a target.

  • Ethan-1-ol Appendage: Introduces contiguous stereocenters and a terminal hydroxyl group. This motif is strategically designed to project into solvent-exposed regions of a protein pocket, where the hydroxyl group can engage in hydrogen bonding with structural water networks, drastically enhancing both target residence time and macroscopic aqueous solubility.

ScaffoldLogic A 1-(1-(5-Aminopyridin-2-yl) pyrrolidin-2-yl)ethan-1-ol B 5-Aminopyridine Motif (Hinge Binder / H-Bonding) A->B Fragment 1 C Pyrrolidine Core (Rigidity / Trajectory Vector) A->C Fragment 2 D Ethan-1-ol Group (Solvent-Exposed / Solubilization) A->D Fragment 3 E Target Kinase / E3 Ligase Binding Pocket B->E H-Bond Donor/Acceptor C->E Vector Control D->E Water Network Interaction

Structural decomposition of the scaffold and its corresponding target interactions.

Physicochemical Properties & Data

To predict pharmacokinetic behavior, the quantitative data of the isolated scaffold is summarized below. Its profile is highly compliant with the "Rule of 3" for fragment-based drug discovery.

PropertyValueMechanistic Significance
Molecular Weight 207.27 g/mol Highly efficient fragment size, allowing ample mass allowance for linker or warhead addition.
cLogP (Estimated) 0.8 – 1.2Optimal hydrophilicity; prevents non-specific hydrophobic trapping in lipid bilayers.
Topological Polar Surface Area ~62.4 ŲExcellent for cell permeability; falls within the ideal range for CNS penetration if required.
Hydrogen Bond Donors 3 (-NH₂, -OH)Facilitates strong, directional interactions with target protein residues.
Hydrogen Bond Acceptors 4 (N, N, N, O)Enhances solubility and interacts with structural water molecules in binding pockets.
Rotatable Bonds 3Low entropic penalty upon binding due to the rigidified pyrrolidine core.

Synthetic Methodologies & Experimental Protocols

The following protocols detail the synthesis of the scaffold. Every step is designed as a self-validating system , ensuring that researchers can verify success without relying solely on downstream complex analytics.

Step 1: Nucleophilic Aromatic Substitution (SₙAr)
  • Objective: Synthesize the intermediate 1-(1-(5-nitropyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol.

  • Causality of Reagents: 2-Fluoro-5-nitropyridine is utilized because the highly electronegative fluorine atom creates a strong dipole that stabilizes the Meisenheimer complex transition state, making it a vastly superior leaving group compared to chlorine. Pure water is selected as the solvent based on recent green chemistry advancements, which exploit the hydrophobic effect to drive the reaction forward without surfactants (2[2]).

Procedure:

  • Charge a round-bottom flask with distilled water (0.5 M relative to the limiting reagent).

  • Add K₃PO₄ (1.05 equiv) and 1-(pyrrolidin-2-yl)ethan-1-ol (1.05 equiv). Stir until fully dissolved.

  • Dropwise add 2-fluoro-5-nitropyridine (1.0 equiv) over 10 minutes.

  • Heat the reaction mixture to 45–50 °C and stir for 5 hours.

  • Cool to room temperature. The product will precipitate as an insoluble solid.

  • Isolate via vacuum filtration and wash with cold water.

  • Self-Validation & Quality Control:

    • In-Process: Monitor via TLC (Hexanes/EtOAc). The starting material (2-fluoro-5-nitropyridine) is highly UV-active; its complete disappearance validates reaction completion.

    • Purification Logic: Because the product is water-insoluble while the unreacted amine and salts are highly soluble, the filtration step inherently self-purifies the material.

Step 2: Catalytic Hydrogenation
  • Objective: Reduce the nitro group to yield the final aminopyridine.

  • Causality of Reagents: Palladium on carbon (Pd/C) with hydrogen gas is chosen over dissolving metal reductions (e.g., Fe/HCl) to prevent the formation of heavy metal impurities, which can coordinate to the newly formed aminopyridine and artificially suppress downstream biological kinase assays.

Procedure:

  • Dissolve the intermediate from Step 1 in standard ethanol (0.2 M).

  • Add 10% Pd/C (0.1 equiv by weight).

  • Purge the reaction vessel with nitrogen, then introduce a hydrogen atmosphere (balloon or 30 psi via Parr shaker).

  • Stir vigorously at room temperature for 4 hours.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate in vacuo to yield the final product.

  • Self-Validation & Quality Control:

    • Visual Check: The visual color change from a deep yellow/orange (characteristic of nitropyridines) to a pale yellow/colorless solution serves as a rapid, qualitative self-validation of reduction.

    • Analytical Check: LC-MS must show a definitive mass shift from the nitro intermediate [M+H]⁺ to the primary amine[M-30]⁺.

Application in Drug Development (Case Studies)

The aminopyridine-pyrrolidine motif is a cornerstone in the design of bispecific inhibitors and selective targeted therapies.

For instance, in the development of Janus Kinase (JAK) and Histone Deacetylase (HDAC) bispecific inhibitors, the pyrrolidine ring is strategically positioned in the solvent-exposed region of the binding pocket. This orientation not only improves aqueous solubility but also provides a precise vector for attaching the HDAC-active alkyl hydroxamate moiety without disrupting the primary JAK2 binding interactions (3[3]). Furthermore, similar heterocyclic scaffolds have been extensively patented for inhibiting kinases such as SYK and LRRK2, where the aminopyridine core forms critical, highly conserved hydrogen bonds with the kinase hinge region (4[4]).

Pathway Cytokine Cytokine / Growth Factor Receptor Transmembrane Receptor Cytokine->Receptor Binds JAK Target Kinase (e.g., JAK/SYK) Receptor->JAK Activates STAT Downstream Effector (e.g., STAT) JAK->STAT Phosphorylates Inhibitor Aminopyridine-Pyrrolidine Derived Inhibitor Inhibitor->JAK Blocks ATP Pocket Nucleus Gene Transcription (Proliferation/Survival) STAT->Nucleus Translocates

Mechanism of action for aminopyridine-pyrrolidine derived inhibitors in kinase pathways.

References

  • BLD Pharm. "1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol - CAS 2098096-55-8".
  • ACS Publications. "Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish". Organic Process Research & Development.
  • ACS Publications. "Exploration of Janus Kinase (JAK) and Histone Deacetylase (HDAC) Bispecific Inhibitors Based on the Moiety of Fedratinib for Treatment of Both Hematologic Malignancies and Solid Cancers". Journal of Medicinal Chemistry.
  • Google Patents. "EP2699572A1 - Heterocyclic compounds as kinase inhibitors".

Sources

A Technical Guide to the Physicochemical Profiling of 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol is a novel chemical entity for which specific experimental data is not publicly available. This guide, therefore, serves as a comprehensive methodological framework, outlining the essential experiments and rationale required to characterize this, or any similar, new chemical entity (NCE) for its potential as a drug candidate. All data presented herein is hypothetical and for illustrative purposes only.

Executive Summary: The Imperative of Early-Stage Physicochemical Characterization

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more pertinent. A significant portion of candidate attrition during later-stage development can be attributed to suboptimal physicochemical properties that hinder bioavailability, manufacturability, or stability. A thorough and early characterization of a new chemical entity's (NCE) fundamental properties is not merely a data-gathering exercise; it is a critical, risk-mitigating strategy. This guide provides a Senior Application Scientist's perspective on establishing a robust physicochemical profile for the novel compound 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol, focusing on the causality behind experimental choices and the establishment of self-validating protocols. The core properties to be investigated—pKa, lipophilicity (LogP/D), aqueous solubility, and chemical stability—form the bedrock of any successful drug development program, directly influencing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the candidate.

Structural Overview and Predicted Ionization States

Before embarking on experimental analysis, a structural assessment of 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol is crucial for anticipating its behavior.

  • Aminopyridine Moiety: The primary amine on the pyridine ring is expected to be a key basic center.

  • Pyrrolidine Nitrogen: The tertiary amine within the pyrrolidine ring constitutes a second basic center.

  • Alcohol Group: The hydroxyl group is weakly acidic but is unlikely to ionize under physiological conditions.

The presence of two basic nitrogen atoms predicts that the molecule's charge, and by extension its properties, will be highly dependent on pH.

Acid-Base Dissociation Constant (pKa) Determination

3.1 Scientific Rationale

The pKa is arguably the most critical physicochemical parameter as it dictates the extent of a molecule's ionization at a given pH. This, in turn, governs its solubility, membrane permeability, and potential for receptor binding. For 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol, we anticipate two distinct pKa values corresponding to the two basic nitrogen atoms. Determining these values is essential for predicting its behavior in the gastrointestinal tract and bloodstream.

3.2 Methodology: Potentiometric Titration

Potentiometric titration remains the gold standard for pKa determination due to its precision and simplicity.[1][2] The method involves monitoring pH changes in a solution of the compound as a titrant of known concentration is incrementally added.[3][4]

3.3 Experimental Protocol

  • System Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurement.[4]

  • Sample Preparation: Prepare a 1 mM solution of the test compound. For compounds with low aqueous solubility, a co-solvent like methanol or DMSO may be used, but its concentration should be minimized.

  • Ionic Strength Adjustment: Maintain a constant ionic strength (e.g., 0.15 M) throughout the experiment using a background electrolyte like KCl. This mimics physiological conditions and yields more consistent results.[3]

  • Titration:

    • Acidify the sample solution to ~pH 2 with 0.1 M HCl to ensure full protonation of all basic centers.

    • Purge the solution with nitrogen to remove dissolved CO2, which can interfere with the titration of basic compounds.[4]

    • Titrate the solution with standardized 0.1 M NaOH, recording the pH after each incremental addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the midpoints of the buffer regions on the titration curve, which correspond to the inflection points in the derivative plot.[3]

3.4 Data Presentation (Hypothetical)

ParameterPredicted Functional GroupHypothetical pKa Value
pKa15-Aminopyridine Nitrogen4.5 ± 0.1
pKa2Pyrrolidine Nitrogen9.2 ± 0.1

3.5 Workflow Visualization

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) PrepareSample Prepare 1mM Sample in 0.15M KCl Calibrate->PrepareSample Acidify Acidify to pH 2 (0.1M HCl) PrepareSample->Acidify Purge Purge with N2 Acidify->Purge Titrate Titrate with 0.1M NaOH Purge->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Determine Determine Inflection Points (pKa values) Plot->Determine

Fig 1. Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP & LogD)

4.1 Scientific Rationale

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a key determinant of its ability to cross biological membranes.

  • LogP (Partition Coefficient): Refers to the partitioning of the neutral species.

  • LogD (Distribution Coefficient): Describes the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable molecule like our compound, LogD is more physiologically relevant.

The OECD Shake Flask Method is a robust and widely accepted technique for determining LogP values in the range of -2 to 4.[5][6]

4.2 Methodology: OECD 107 Shake-Flask Method

This method directly measures the concentration of the solute in equilibrated n-octanol and water phases.[7] For ionizable substances, experiments are conducted in buffered aqueous phases to determine LogD at various pH values.[6]

4.3 Experimental Protocol

  • Phase Preparation: Pre-saturate n-octanol with buffer and the respective buffer (e.g., pH 5.0, 7.4, and 9.0) with n-octanol.

  • Sample Addition: Add a known amount of the test compound to a vessel containing a defined volume ratio of the two phases.

  • Equilibration: Agitate the vessel at a constant temperature (20-25°C) until equilibrium is reached (e.g., 24 hours).[5]

  • Phase Separation: Separate the two phases, typically by centrifugation to break up any emulsions.[7]

  • Quantification: Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate LogD as Log10([Concentration in Octanol] / [Concentration in Aqueous Phase]). The LogP is the LogD value determined at a pH where the compound is fully non-ionized.

4.4 Data Presentation (Hypothetical)

ParameterValue
LogP (neutral species)2.1
LogD at pH 5.01.5
LogD at pH 7.41.9
LogD at pH 9.01.2

4.5 Workflow Visualization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Saturate Pre-saturate Octanol and Buffered Water AddSample Add Compound to Two-Phase System Saturate->AddSample Shake Shake to Equilibrate (24h at 25°C) AddSample->Shake Centrifuge Centrifuge to Separate Phases Shake->Centrifuge Analyze Quantify Compound in Each Phase (HPLC-UV) Centrifuge->Analyze Calculate Calculate LogD/LogP Analyze->Calculate

Fig 2. Workflow for LogD determination by the shake-flask method.

Aqueous Solubility

5.1 Scientific Rationale

Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for achieving sufficient concentration at the target site. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[8] Thermodynamic solubility, which measures the concentration of a compound in a saturated solution at equilibrium, is the most definitive measure.

5.2 Methodology: Thermodynamic Shake-Flask Method

This method involves creating a saturated solution of the compound and measuring its concentration after a sufficient incubation period to ensure equilibrium has been reached. HPLC-UV is a preferred analytical endpoint due to its ability to separate the parent compound from any impurities or degradants.[9]

5.3 Experimental Protocol

  • Sample Preparation: Add an excess amount of the solid compound (to ensure undissolved solid remains) to vials containing the desired aqueous buffer (e.g., Simulated Gastric Fluid pH 1.2, Simulated Intestinal Fluid pH 6.8, and PBS pH 7.4).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10]

  • Separation: Separate the saturated solution from the undissolved solid. This is a critical step; filtration through a low-binding filter (e.g., PVDF) or centrifugation followed by careful removal of the supernatant is required.[9]

  • Quantification: Prepare a calibration curve from known concentrations of the compound. Analyze the filtered supernatant by a validated HPLC-UV method and determine the concentration against the standard curve.[10]

5.4 Data Presentation (Hypothetical)

Buffer SystempHHypothetical Solubility (µg/mL)
SGF (Simulated Gastric Fluid)1.2> 1000
FaSSIF (Fasted State SIF)6.5150
PBS (Phosphate Buffered Saline)7.485

5.5 Workflow Visualization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AddExcess Add Excess Solid to Buffer Shake Shake to Equilibrate (24-48h) AddExcess->Shake Filter Filter Supernatant (Low-Binding Filter) Shake->Filter Analyze Quantify by HPLC-UV Against Standard Curve Filter->Analyze Report Report Solubility (µg/mL) Analyze->Report

Fig 3. Workflow for thermodynamic solubility determination.

Chemical Stability and Forced Degradation

6.1 Scientific Rationale

Assessing the intrinsic stability of a drug substance is mandated by regulatory bodies like the ICH.[11] Forced degradation studies deliberately expose the compound to harsh conditions to identify potential degradation pathways and products.[12] This information is vital for developing stability-indicating analytical methods, determining appropriate storage conditions, and understanding potential liabilities early in development.[13]

6.2 Methodology: Forced Degradation Stress Testing (ICH Q1A)

The compound is subjected to a range of stress conditions, including acid/base hydrolysis, oxidation, heat, and light.[11][12] The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the degradation products can be reliably detected and characterized without completely destroying the sample.[14]

6.3 Experimental Protocol

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Treat with 0.1 M HCl at elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat with 0.1 M NaOH at room temperature or elevated temperature.

    • Oxidation: Treat with 3% H₂O₂ at room temperature.

    • Thermal: Expose the solid compound and a solution to dry heat (e.g., 80°C).

    • Photolytic: Expose the solid and solution to a defined light source (e.g., 1.2 million lux hours and 200 watt hours/square meter UV) as per ICH Q1B guidelines.

  • Time Points: Sample the reactions at various time points (e.g., 2, 8, 24 hours).

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., with a photodiode array detector). Assess the loss of the parent peak and the formation of new peaks (degradants). Peak purity analysis is crucial to ensure degradants are resolved from the parent peak.

6.4 Data Presentation (Hypothetical)

Stress ConditionDuration/Temp% Assay LostMajor Degradant Peaks Observed
0.1 M HCl24h / 60°C8.5%1
0.1 M NaOH24h / 60°C15.2%2
3% H₂O₂24h / RT11.0%1
Dry Heat (Solid)48h / 80°C< 1.0%0
Photolytic (Solution)ICH Q1B6.3%1

6.5 Workflow Visualization

G cluster_stress Stress Conditions (ICH Q1A) Start Compound Stock Solution Acid Acid (HCl) Start->Acid Base Base (NaOH) Start->Base Ox Oxidative (H2O2) Start->Ox Thermal Thermal Start->Thermal Photo Photolytic Start->Photo Analysis Analyze All Samples by Stability-Indicating HPLC-PDA Acid->Analysis Base->Analysis Ox->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradation Pathways & Quantify Degradants Analysis->Report

Fig 4. Decision workflow for a forced degradation study.

Conclusion and Forward Look

This guide has outlined the foundational physicochemical characterization workflow for a novel compound, 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol. The hypothetical data generated suggests a molecule with two basic centers, moderate lipophilicity that is pH-dependent, and good solubility at acidic pH which decreases towards neutral pH. The compound shows moderate stability, with some susceptibility to base hydrolysis and oxidation.

These findings, were they experimental, would provide critical insights for the drug development team. The pH-dependent solubility would guide formulation strategies for oral delivery, while the stability profile would inform packaging and storage requirements. By systematically applying these robust, well-established protocols, researchers can build a comprehensive data package that de-risks the candidate and enables informed, data-driven decisions on its progression towards the clinic.

References

  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Online].
  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Online].
  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Online].
  • Gefen, T., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Online].
  • Bevan, C. D., & Lloyd, R. S. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(9), 3589-3596. [Online].
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Online].
  • Evotec. Thermodynamic Solubility Assay. [Online].
  • BenchChem. Application Notes and Protocols for Determining the Solubility of Novel Compounds. [Online].
  • Kaur, M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 2(1), 1-13. [Online].
  • ResolveMass Laboratories Inc. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Video]. YouTube.
  • Karakoç, F. T., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 3(1), 46-53. [Online].
  • van der Wulp, M., et al. (2016). Development of Methods for the Determination of pKa Values. Molecules, 21(11), 1545. [Online].
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Online].
  • ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). [Online].
  • Environment Agency (UK). (2022, November 15). Estimating the octanol-water partition coefficient for chemical substances. [Online].
  • Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. [Online].
  • Semantic Scholar. (n.d.). OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances. [Online].
  • Domainex. Thermodynamic Solubility Assay. [Online].
  • Thomas, V. A., & He, X. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(3), 6-11. [Online].

Sources

Methodological & Application

purification methods for 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Multi-modal Purification of 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol

Abstract

This guide provides a comprehensive framework for the purification of 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol, a polar, basic molecule that presents unique challenges in separation science. The presence of multiple basic nitrogen centers (aminopyridine and pyrrolidine) and a polar hydroxyl group necessitates a carefully designed, multi-step purification strategy. We will explore an integrated workflow beginning with a liquid-liquid acid-base extraction for initial cleanup, followed by optimized flash column chromatography to isolate the target compound, and concluding with final polishing techniques such as recrystallization or preparative high-performance liquid chromatography (HPLC) to achieve high purity suitable for drug development and research applications. The causality behind each methodological choice is explained to empower researchers to adapt these protocols to similar molecules.

Physicochemical Profile and Purification Challenges

Understanding the structural and chemical properties of the target molecule is paramount to developing an effective purification strategy. The molecule's features dictate its behavior in various separation systems.

Table 1: Physicochemical Properties of 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol

PropertyValue / StructureSource / Method
Chemical Structure N/A
Molecular Formula C₁₁H₁₇N₃OCalculated
Molecular Weight 207.27 g/mol Calculated
Key Functional Groups Primary Aromatic Amine, Tertiary Aliphatic Amine (Pyrrolidine), Pyridine Nitrogen, Secondary AlcoholStructure Analysis
Predicted Polarity HighBased on functional groups and analogs.[1]
Predicted Basicity Polybasic (pKa estimates: Pyridine-N ~3-5, Aromatic-NH₂ ~5-6, Pyrrolidine-N ~10-11)Estimated from similar structures
Core Purification Challenges:
  • High Polarity: The combination of an amino group, a hydroxyl group, and two heterocyclic rings makes the compound highly polar. This can lead to poor retention on reversed-phase media and strong, sometimes irreversible, binding to normal-phase silica.

  • Basicity and Peak Tailing: The presence of multiple basic nitrogen atoms causes strong interactions with the acidic silanol groups on the surface of standard silica gel. This interaction leads to significant peak tailing during column chromatography, resulting in poor separation and cross-contamination of fractions.[2]

  • Solubility Profile: The compound's polarity suggests good solubility in polar protic solvents like methanol and ethanol, but potentially limited solubility in less polar solvents like ethyl acetate or dichloromethane, which are common for chromatography. Finding a suitable single solvent for recrystallization can be difficult.

Strategic Purification Workflow

A multi-step approach is recommended to systematically remove different classes of impurities. The overall strategy involves moving from a crude, non-selective cleanup to a highly specific final polishing step.

G cluster_0 Purification Workflow Crude Crude Reaction Mixture Workup Protocol 1: Acid-Base Extraction Crude->Workup Removes neutral & acidic impurities Primary Protocol 2: Flash Chromatography (Amine-Modified Eluent) Workup->Primary Isolates compound from basic impurities Purity_Check Purity Assessment (TLC, LC-MS) Primary->Purity_Check Final Final Polishing Step Purity_Check->Final Purity < 98% or requires further polishing Product Purified Product (>98%) Purity_Check->Product Purity ≥ 98% Final->Product

Caption: Overall purification strategy for the target compound.

Detailed Experimental Protocols

Protocol 1: Initial Workup via Acid-Base Extraction

This technique leverages the basicity of the target compound to separate it from neutral or acidic impurities remaining from the synthesis.

Rationale: By protonating the basic nitrogens with acid, the target compound becomes a water-soluble salt, allowing for its extraction into an aqueous phase while non-basic impurities remain in the organic layer.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM) (10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x 10 mL per gram). Combine the aqueous layers. The target compound is now in the aqueous phase as its hydrochloride salt.

  • Organic Wash (Optional): Wash the combined aqueous layers with a fresh portion of ethyl acetate (1 x 10 mL) to remove any residual neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 5M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution until the pH is >10. This deprotonates the compound, making it organic-soluble again.

  • Back-Extraction: Extract the basified aqueous solution with dichloromethane or ethyl acetate (3 x 15 mL per gram). The purified basic compound is now in the organic phase.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the enriched product.

Protocol 2: Purification by Flash Column Chromatography

This is the primary method for isolating the compound from other basic or closely related impurities. The key to success is mitigating the on-column interaction with silica.

Rationale: Standard silica gel is acidic and strongly retains basic amines, causing poor separation. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase neutralizes the active silanol sites, allowing for symmetrical peak elution.[2][3][4]

Step-by-Step Methodology:

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal eluent composition. A good starting point is a gradient of methanol (MeOH) in dichloromethane (DCM). The target compound should have an Rf value of approximately 0.2-0.3 for effective separation.[3]

    • Crucial Step: Add 0.5-1% v/v of triethylamine (TEA) or concentrated ammonium hydroxide to the TLC mobile phase to simulate column conditions and prevent streaking.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 100% DCM + 1% TEA). Pack the column uniformly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product from Protocol 1 in a minimal amount of a strong solvent like methanol. Add a small amount of silica gel (or Celite®) to this solution and concentrate to a dry, free-flowing powder.

    • Carefully add the powder to the top of the packed column. This technique prevents band broadening associated with liquid injection in a weak solvent.

  • Elution and Fraction Collection:

    • Begin elution with the starting mobile phase (e.g., DCM + 1% TEA).

    • Gradually increase the polarity by slowly increasing the percentage of methanol (e.g., a gradient from 0% to 10% MeOH in DCM, both containing 1% TEA).

    • Collect fractions and monitor the elution of the compound using TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvents and TEA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TEA.

Table 2: Example Flash Chromatography Conditions

ParameterRecommended Setting
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)
Mobile Phase A Dichloromethane + 1% Triethylamine
Mobile Phase B Methanol + 1% Triethylamine
Example Gradient 0-2 min (0% B), 2-20 min (0-10% B), 20-25 min (10% B)
Loading Technique Dry loading with silica gel
Detection TLC with UV (254 nm) and/or a potassium permanganate stain
Protocol 3: Final Polishing by Recrystallization

If the product from chromatography is a solid and of sufficient purity (>90-95%), recrystallization can be an excellent method to achieve high purity and obtain crystalline material.

Rationale: This method relies on the principle that the target compound and its impurities have different solubility profiles. The compound should be highly soluble in a hot solvent but poorly soluble at room temperature or below, allowing it to crystallize out upon cooling while impurities remain in the solution.[5]

Step-by-Step Methodology:

  • Solvent Screening: The key is finding a suitable solvent or solvent system.

    • Test single solvents like ethanol, isopropanol, acetonitrile, or ethyl acetate.

    • If a single solvent is not effective, try a binary system consisting of a "good" solvent (in which the compound is soluble) and a "poor" anti-solvent (in which it is insoluble). Common pairs include Ethanol/Hexane, Ethyl Acetate/Hexane, or Methanol/Diethyl Ether.

  • Dissolution: Place the solid material in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid.

  • Crystallization:

    • Single Solvent: Remove the flask from heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

    • Binary System: While the solution is hot, add the "poor" anti-solvent dropwise until the solution becomes persistently cloudy. Add a few more drops of the hot "good" solvent to redissolve the precipitate and achieve a clear solution. Allow to cool slowly as described above.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals with a small amount of the cold recrystallization solvent (or the "poor" solvent from a binary system) to remove any adhering mother liquor. Dry the crystals under vacuum to a constant weight.

Protocol 4: High-Purity Polishing by Preparative HPLC

For the highest purity requirements (>99%), often necessary for pharmaceutical applications, reversed-phase preparative HPLC is the method of choice.

Rationale: Preparative HPLC offers superior resolving power compared to flash chromatography. A reversed-phase C18 column is typically used. Because the target compound is polar and basic, the mobile phase must be carefully selected to ensure adequate retention and good peak shape. Aqueous Normal Phase (ANP) or HILIC chromatography is an alternative for highly polar compounds that are not well-retained in reversed-phase.[6]

Step-by-Step Methodology:

  • Analytical Method Development: First, develop a robust analytical HPLC method. A C18 column is a good starting point.

    • Mobile Phase: A gradient of acetonitrile (ACN) in water is common. An acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid is essential to protonate the amines, which suppresses silanol interactions and results in sharp, symmetrical peaks.

  • Scale-Up: Scale the analytical method to a preparative column of the same chemistry. The flow rate and injection volume are increased proportionally to the column's cross-sectional area.

  • Sample Preparation: Dissolve the sample from the previous purification step in a solvent compatible with the initial mobile phase (e.g., Water/ACN mixture, or DMSO if necessary). Filter the sample through a 0.45 µm filter before injection.

  • Purification and Fraction Collection: Perform the preparative run and collect fractions corresponding to the main product peak using a fraction collector triggered by UV detection.

  • Product Isolation: Combine the pure fractions. Remove the organic solvent (ACN) via rotary evaporation. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the pure compound as its TFA or formate salt. If the free base is required, the aqueous solution can be basified and extracted as described in Protocol 1.

Method Selection Guide

Choosing the right combination of techniques depends on the initial purity of the crude material and the final purity required.

G Start What is the desired final purity? Purity_Moderate Moderate Purity (90-98%) For intermediate use Start->Purity_Moderate Purity_High High Purity (>98%) For final compound, bio-testing Start->Purity_High Method_Bulk Workflow: 1. Acid-Base Extraction 2. Flash Chromatography Purity_Moderate->Method_Bulk Method_High Workflow: 1. Acid-Base Extraction 2. Flash Chromatography 3. Recrystallization or Prep HPLC Purity_High->Method_High

Caption: Decision tree for selecting a purification strategy.

References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed, National Center for Biotechnology Information.[Link]

  • Purification of crude pyrroles - US5502213A.
  • Purification and drying of crude pyrrolidine - DE19957672A1.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Physical Science.[Link]

  • Purification of different Pyridines using Waters X-bridge prep column. Interchim.[Link]

  • How can I seperate pyrrolidine? ResearchGate.[Link]

  • SOP: FLASH CHROMATOGRAPHY. University of Glasgow.[Link]

  • A kind of method and its purification process that aminopyridine is prepared by picoline - CN107011255A.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.[Link]

  • Purification and Properties of Pyrrole, Pyrrolidine, Pyridine and 2-Methylpyridine. The Journal of Physical Chemistry, ACS Publications.[Link]

  • An Overview On Flash Chromatography. Indo American Journal of Pharmaceutical Sciences.[Link]

  • How can I recrystallize an amino acid derivative? ResearchGate.[Link]

  • Pyridines in Photoelectrocyclization Reactions. The Journal of Organic Chemistry, ACS Publications.[Link]

  • A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry.[Link]

  • A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, SciELO.[Link]

  • SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS... University of Illinois IDEALS.[Link]

  • RECRYSTALLISATION. University of Glasgow.[Link]

  • 2-Amino-1-[(2S)-1-methylpyrrolidin-2-yl]ethan-1-ol. PubChem, National Center for Biotechnology Information.[Link]

  • Application Compendium Solutions for Preparative HPLC. Agilent Technologies.[Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube.[Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. hplctoday.com.[Link]

  • Preparation of Polar Embedded C18 Stationary Phase for Efficient Separation of Peptides and Proteins in HPLC. ResearchGate.[Link]

  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed, National Center for Biotechnology Information.[Link]

  • 1-pyrrolidin-2-yl-ethanol. Chemsrc.[Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives... MDPI.[Link]

  • 2-(5-aminopyridin-2-yl)ethan-1-ol — Chemical Substance Information. NextSDS.[Link]

Sources

Application Note: High-Throughput Screening of 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), identifying privileged chemical scaffolds is critical for developing highly selective kinase inhibitors. The compound 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol (hereafter referred to as APE ) represents a highly versatile building block. This application note details the mechanistic rationale for utilizing the APE scaffold in kinase targeted libraries and provides a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol for screening APE derivatives in 384-well or 1536-well formats.

Mechanistic Rationale: The Aminopyridine Scaffold in Kinase Targeting

As an Application Scientist, it is crucial to understand why a specific chemotype is selected for library inclusion before designing the assay. The APE molecule is rationally designed to exploit the highly conserved ATP-binding pocket of kinases:

  • The Aminopyridine Hinge Binder: The 5-aminopyridine moiety is a well-documented, highly efficient hinge-binding motif. It forms critical bidentate hydrogen bonds with the backbone carbonyls and amides of the kinase hinge region (e.g., Cys604 in Mps1 or Val851 in PI3Kβ). This interaction anchors the molecule within the ATP pocket, providing a stable foundation for target affinity [1][2].

  • Conformational Restriction via Pyrrolidine: The pyrrolidine ring acts as a rigid spacer. By restricting the free rotation of the molecule, it reduces the entropic penalty upon binding, a key principle in optimizing ligand efficiency (LE) during hit-to-lead campaigns.

  • Solvent Channel Probing: The terminal ethanol group is directed toward the ribose pocket or the solvent-exposed channel. This provides an ideal synthetic vector for further functionalization (e.g., etherification or esterification) to improve isoform selectivity without disrupting the core hinge interaction.

High-Throughput Screening (HTS) Strategy: Why TR-FRET?

When screening a library of APE derivatives, the assay must be robust against compound interference. Many small molecules exhibit autofluorescence at standard excitation/emission wavelengths, leading to false negatives or positives.

The TR-FRET Solution: We utilize TR-FRET because it fundamentally eliminates short-lived background autofluorescence. By employing a Lanthanide donor (e.g., Europium, Eu3+ ) which has an exceptionally long fluorescence lifetime (milliseconds), we can introduce a time delay (typically 50–100 µs) between excitation and signal acquisition. By the time the detector reads the emission, the library compound's autofluorescence has decayed to zero, leaving only the specific FRET signal [3]. Furthermore, TR-FRET allows for continuous monitoring of association and dissociation rates ( kon​ and koff​ ), providing critical kinetic data for lead optimization [4].

Self-Validating TR-FRET Protocol

A trustworthy protocol must be self-validating. The following workflow incorporates internal controls and statistical checkpoints to ensure data integrity.

Reagents & Equipment
  • Target Enzyme: Recombinant Kinase (e.g., Mps1 or PI3Kβ)

  • Substrate: Biotinylated peptide substrate

  • Detection Mix: Europium-labeled anti-phospho antibody (Donor) and Streptavidin-Allophycocyanin (SA-APC) (Acceptor)

  • Plates: 384-well low-volume, white microplates (to maximize signal reflection)

  • Dispenser: Acoustic Liquid Handler (e.g., Echo 550)

  • Reader: Multi-mode microplate reader with TR-FRET capabilities (e.g., PHERAstar FSX)

Step-by-Step Methodology

Step 1: Acoustic Compound Dispensing (Causality: Eliminates carryover and DMSO toxicity)

  • Use an acoustic dispenser to transfer 10 nL of APE derivatives (from 10 mM DMSO stocks) directly into the dry 384-well assay plate.

  • Validation Check: Ensure the final DMSO concentration in the 10 µL assay volume remains ≤0.1% . Higher DMSO concentrations can denature the kinase and artificially suppress activity.

Step 2: Kinase Reaction Assembly

  • Add 5 µL of Kinase/Peptide Substrate working solution to the assay plate.

  • Incubate for 15 minutes at Room Temperature (RT) to allow pre-equilibration of the inhibitor with the enzyme.

  • Add 5 µL of ATP solution (at the predetermined Km​ concentration for the specific kinase) to initiate the reaction.

  • Seal the plate and incubate for 60 minutes at RT.

Step 3: Reaction Termination and Detection (Causality: Proximity-based signal generation)

  • Add 10 µL of the Detection Mix (containing EDTA to chelate Mg2+ and stop the kinase reaction, alongside the Eu-Antibody and SA-APC).

  • Incubate for 60 minutes at RT. Mechanism: The Eu-antibody binds to the phosphorylated substrate, while SA-APC binds to the biotin tag. If the kinase is active, the proximity of the donor and acceptor generates a high FRET signal. If the APE derivative successfully inhibits the kinase, phosphorylation is blocked, and the FRET signal remains low.

Step 4: Data Acquisition & Self-Validation

  • Read the plate using a TR-FRET protocol: Excitation at 337 nm, Delay of 50 µs, Integration time of 400 µs. Measure emissions at 620 nm (Europium) and 665 nm (APC).

  • Calculate the FRET Ratio: Ratio=(Signal665​/Signal620​)×104 .

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using the positive control (e.g., Staurosporine) and negative control (DMSO).

    Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

    Proceed with hit selection ONLY if Z′>0.5 , proving the assay window is statistically robust.

Representative Screening Data

The following table summarizes mock quantitative data demonstrating the screening of the APE core and its functionalized derivatives. The data highlights the relationship between structural modifications and target affinity.

Compound IDScaffold ModificationsKinase TargetIC50 (nM)Hill SlopeZ'-Factor
APE-WT (Core) NoneMps1 (TTK)4501.10.78
APE-01 Pyrrolidine C4-FluoroMps1 (TTK)1200.90.81
APE-02 Ethanol IsopropanolPI3Kβ851.00.75
Staurosporine Positive ControlPan-Kinase2.51.20.85
DMSO (0.1%) Negative ControlN/A>10,000N/A0.82

Table 1: HTS metrics for APE derivatives. A Hill slope near 1.0 indicates a 1:1 stoichiometric binding model without aggregation-based interference.

Workflow Visualization

The logical progression of the TR-FRET screening workflow for APE-based libraries is visualized below.

G Lib Compound Library (Aminopyridine Scaffold) Dispense Acoustic Dispensing (384/1536-well plates) Lib->Dispense KinaseRxn Kinase Reaction (Enzyme + ATP + Substrate) Dispense->KinaseRxn Inhibition Hinge-Binding Inhibition (Blocks Phosphorylation) KinaseRxn->Inhibition Active APE Derivative Detection Add TR-FRET Reagents (Eu-Antibody & Acceptor) KinaseRxn->Detection Inactive Compound Inhibition->Detection Readout Time-Resolved Readout (Delay eliminates autofluorescence) Detection->Readout Hit Hit Identification (Low FRET Ratio, Z' > 0.5) Readout->Hit Data Analysis

Figure 1: High-Throughput TR-FRET Screening Workflow for Aminopyridine-based Kinase Inhibitors.

References

  • Source: ACS Medicinal Chemistry Letters (NIH PMC)
  • A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK)
  • How TR-FRET Empower High-Throughput Screening Source: Sino Biological URL
  • Binding kinetics: high throughput assay for kinase inhibitors Source: BMG Labtech URL

investigating the mechanism of action of 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Preclinical Protocol Guide: Mechanism of Action (MoA) Elucidation for 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol

Executive Summary & Structural Rationale

The compound 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol (CAS: 2098096-55-8) represents a highly versatile small-molecule scaffold frequently utilized in targeted drug discovery. The 5-aminopyridine core is a privileged "hinge-binding" motif; the amino group and the pyridine nitrogen are perfectly positioned to form critical bidentate hydrogen bonds with the backbone residues of a kinase's ATP-binding pocket[1]. Meanwhile, the pyrrolidin-2-yl-ethanol substituent provides a tunable vector that can extend into the solvent-exposed region or the ribose-binding pocket to confer target selectivity.

Because this specific compound serves as a foundational building block or uncharacterized probe, establishing its exact Mechanism of Action (MoA) requires a target-agnostic deconvolution strategy followed by rigorous cellular validation. This application note outlines a self-validating, three-tier protocol system to identify its primary target, confirm live-cell engagement, and evaluate downstream functional inhibition.

Overall MoA Investigation Workflow

Workflow A 1. Target Deconvolution (KINOMEscan Binding Assay) B 2. Cellular Target Engagement (Live-Cell NanoBRET TE) A->B C 3. Functional Profiling (Phospho-Signaling Analysis) B->C D 4. Phenotypic Readout (Cell Viability & Apoptosis) C->D

Fig 1. Sequential MoA elucidation workflow for novel aminopyridine inhibitors.

Protocol 1: Target Deconvolution via Kinome-Wide Profiling

Expertise & Causality: Traditional enzymatic kinase assays measure substrate phosphorylation, which is highly dependent on the Michaelis constant ( Km​ ) for ATP. Because intracellular ATP concentrations are high (1–5 mM), biochemical IC50​ values often fail to predict cellular efficacy. To bypass this, we utilize the KINOMEscan methodology—an active-site directed competition binding assay that measures true thermodynamic affinity ( Kd​ ) across the kinome, independent of ATP concentration[2].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol in 100% DMSO to a stock concentration of 10 mM. Prepare a 100x working stock for a final screening concentration of 1 µM or 10 µM.

  • Kinase Incubation: Combine the test compound with DNA-tagged kinase variants and immobilized active-site directed ligands on solid support beads. Incubate at room temperature for 1 hour to allow thermodynamic equilibrium.

  • Washing & Elution: Wash the beads with buffer (1x PBS, 0.05% Tween-20) to remove unbound compound and non-specifically bound proteins. Elute the bound DNA-tagged kinases using a non-denaturing elution buffer.

  • Quantification: Quantify the eluted kinase DNA via quantitative PCR (qPCR).

  • Data Normalization: Calculate the % Control using the formula: % Control = [(Test Compound Signal - Positive Control Signal) / (DMSO Signal - Positive Control Signal)] × 100. A lower % Control indicates stronger binding. Follow up hits (<10% Control) with an 11-point dose-response curve to determine the exact Kd​ .

Table 1: Representative Kinome Profiling Data (Mock Data for Illustration) | Kinase Target | % Control (at 1 µM) | Thermodynamic Affinity ( Kd​ , nM) | Selectivity Insight | | :--- | :--- | :--- | :--- | | Kinase A (e.g., JAK2) | 2.1% | 14.5 nM | Primary Target | | Kinase B (e.g., LRRK2) | 18.4% | 210.0 nM | Secondary Off-Target | | Kinase C (e.g., CDK4) | 95.0% | >10,000 nM | Non-Binder |

Protocol 2: Live-Cell Target Engagement (NanoBRET TE)

Expertise & Causality: A highly potent biochemical Kd​ does not guarantee target engagement in vivo. The aminopyridine compound must possess adequate physicochemical properties to traverse the lipid bilayer and outcompete intracellular ATP. NanoBRET Target Engagement (TE) directly quantifies molecular proximity between a NanoLuc-fused kinase and a cell-permeable fluorescent tracer in living cells, providing a physiologically relevant intracellular IC50​ [3].

Step-by-Step Methodology:

  • Cell Plating & Transfection: Seed HEK-293T cells in a 96-well white plate at 2×104 cells/well. Transiently transfect cells with a plasmid encoding the target kinase fused to NanoLuc (e.g., Kinase A-NanoLuc) using lipid-based transfection reagents. Incubate for 24 hours.

  • Tracer & Compound Addition: Replace media with Opti-MEM. Add the appropriate NanoBRET TE cell-permeable fluorescent tracer (e.g., Tracer K-4) at its predetermined EC50​ concentration. Immediately add 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol in a 9-point dilution series (e.g., 10 µM down to 1 nM).

  • Equilibration: Incubate the cells at 37°C, 5% CO2​ for 2 hours to allow the compound to equilibrate across the membrane and compete with the tracer.

  • Substrate Addition & Detection: Add the NanoBRET NanoGlo Substrate. Measure luminescence using a microplate reader equipped with dual filters: Donor emission (460 nm) and Acceptor emission (618 nm).

  • Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the raw BRET ratios against the log[Compound] to determine the intracellular IC50​ .

Table 2: Correlation of Biochemical vs. Cellular Target Engagement | Target | Biochemical Kd​ (nM) | Intracellular NanoBRET IC50​ (nM) | Cellular Drop-off Ratio | | :--- | :--- | :--- | :--- | | Kinase A | 14.5 | 112.4 | ~7.7x | | Kinase B | 210.0 | >5,000 | >23x (No functional engagement) |

Protocol 3: Downstream Functional Signaling Analysis

Expertise & Causality: Once target engagement is confirmed, the system must be self-validated by proving that occupying the ATP pocket functionally halts downstream signal transduction. This is typically achieved by monitoring the phosphorylation status of direct downstream effectors via Phospho-Flow Cytometry or Western Blotting.

Pathway Ligand Extracellular Stimulus Receptor Transmembrane Receptor Ligand->Receptor Kinase Target Kinase Receptor->Kinase Activation Effector Downstream Effector Kinase->Effector Phosphorylation Inhibitor Aminopyridine Compound (Inhibitor) Inhibitor->Kinase ATP-competitive binding Transcription Cellular Response Effector->Transcription

Fig 2. Mechanistic intervention of the aminopyridine inhibitor in kinase signaling pathways.

Step-by-Step Methodology (Phospho-Western Blot):

  • Cell Treatment: Culture target-dependent disease cell lines (e.g., Ba/F3 cells driven by Kinase A). Starve cells of serum for 4 hours. Treat with 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol at , , and 10× the NanoBRET IC50​ for 1 hour.

  • Stimulation: Stimulate cells with the appropriate cytokine/growth factor for 15 minutes to induce acute signaling.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (critical to preserve phospho-epitopes).

  • Immunoblotting: Resolve lysates via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against the phosphorylated effector (e.g., p-STAT3 or p-AKT) and total effector protein.

  • Validation: A successful MoA is validated when the loss of the phospho-signal directly correlates with the intracellular target engagement IC50​ established in Protocol 2.

References

  • High-Throughput Implementation of the NanoBRET Target Engagement Intracellular Kinase Assay to Reveal Differential Compound Engagement by SIK2/3 Isoforms. SLAS Discovery.
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central (PMC).
  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PubMed Central (PMC).

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering yield bottlenecks during the synthesis of 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol.

The synthesis relies on a highly specific two-step workflow: a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective nitro group reduction.

Workflow SM1 2-Fluoro-5-nitropyridine (Electrophile) Int 1-(1-(5-Nitropyridin-2-yl) pyrrolidin-2-yl)ethan-1-ol (Intermediate) SM1->Int SNAr Base, Solvent SM2 1-(Pyrrolidin-2-yl)ethan-1-ol (Nucleophile) SM2->Int Prod 1-(1-(5-Aminopyridin-2-yl) pyrrolidin-2-yl)ethan-1-ol (Target) Int->Prod Nitro Reduction Pd/C, H2 or Fe/AcOH

Fig 1: Two-step synthetic workflow for 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Troubleshooting

Q: I am observing significant O-arylation byproducts instead of the desired N-arylation. How do I fix this?

A: The nucleophile, 1-(pyrrolidin-2-yl)ethan-1-ol, contains both a secondary amine and a secondary alcohol. The chemoselectivity between C–N and C–O coupling is strictly dictated by your choice of base[1].

  • The Causality: Strong alkoxide bases (e.g., NaOt-Bu) deprotonate the alcohol, creating a highly reactive, "hard" alkoxide nucleophile that outcompetes the amine, driving O-arylation[1].

  • The Solution: To ensure exclusive N-arylation, use a milder base like K2CO3 or N,N-Diisopropylethylamine (DIPEA)[2]. These bases cannot deprotonate the alcohol. Instead, the reaction proceeds via the neutral secondary amine, which is inherently more nucleophilic than a neutral alcohol due to nitrogen's lower electronegativity and superior polarizability.

Q: My SNAr reaction stalls at 70% conversion. Should I increase the temperature?

A: No. Increasing the temperature beyond 80–100 °C often leads to thermal degradation of the nitroarene intermediate. Instead, optimize the electrophile and solvent:

  • Switch the Electrophile: If you are using 2-chloro-5-nitropyridine, switch to 2-fluoro-5-nitropyridine. Fluorine is far more electronegative than chlorine, which drastically stabilizes the anionic Meisenheimer complex during the rate-determining addition step of the SNAr[3].

  • Solvent Activation: Consider using a hydrogen-bond donating solvent like Hexafluoroisopropanol (HFIP). HFIP activates the leaving group via hydrogen bonding, allowing SNAr reactions to proceed to completion at much lower temperatures (e.g., 50 °C)[4].

Part 2: Nitro Reduction & Catalyst Poisoning

Q: The Pd/C catalyzed hydrogenation of the nitro intermediate stalls halfway. Is the catalyst dying?

A: Yes, you are experiencing classic catalyst poisoning[5].

  • The Causality: Your target molecule contains a pyridine ring and an aniline-like primary amine. The lone pairs on these nitrogen atoms act as strong Lewis bases, donating electron density into the empty d-orbitals of the Palladium surface. This competitive binding blocks the active catalytic sites, preventing hydrogen gas adsorption and stalling the reduction[6].

Q: How can I prevent this catalyst poisoning and push the reduction to 100% yield?

A: You must disrupt the nitrogen-palladium interaction. There are two field-proven methods:

  • Acidic Protection: Add 1 to 2 equivalents of Acetic Acid (AcOH) to the reaction mixture. The acid protonates the basic nitrogens, eliminating their free lone pairs and preventing them from coordinating to the Pd surface[6].

  • Alternative Reductants: If your downstream purification cannot tolerate acidic conditions, abandon Pd/C. Use Iron (Fe) powder in acetic acid (Béchamp reduction) or Raney Nickel, which are significantly less susceptible to poisoning by basic amines[7]. Alternatively, high-turnover Pd/C protocols using transfer hydrogenation in aqueous surfactant media have proven highly effective for challenging nitro reductions[8].

Mechanism cluster_0 Unoptimized: Catalyst Poisoning cluster_1 Optimized: Acidic Protection N_lone_pair Pyridine/Amine Lone Pairs Pd_surface Pd/C Active Sites N_lone_pair->Pd_surface Strong Adsorption Result1 Catalyst Deactivation (Stalled Reaction) Pd_surface->Result1 Acid Acetic Acid (AcOH) Protonated_N Protonated Pyridinium (No Free Lone Pairs) Acid->Protonated_N Protonation Pd_active Pd/C Active Sites Protonated_N->Pd_active Weak/No Adsorption Result2 Complete Nitro Reduction (High Yield) Pd_active->Result2

Fig 2: Mechanism of Pd/C catalyst poisoning by nitrogen lone pairs and acidic prevention.

Part 3: Quantitative Data & Experimental Workflows

Table 1: Impact of Reaction Conditions on Yield and Chemoselectivity
Reaction StepVariables TestedConditionsChemoselectivity (N:O)Conversion / Yield
SNAr Base EffectNaOt-Bu, DMF, 80°C15:85 (O-arylation favored)>95% (Wrong Product)
SNAr Base EffectK2CO3, DMF, 80°C>99:1 (N-arylation favored)85%
SNAr Electrophile2-Fluoro vs 2-ChloroK2CO3, HFIP, 50°C>99:1
Reduction Catalyst PoisoningPd/C, H2 (1 atm), MeOHN/A45% (Stalled)
Reduction Acid AdditivePd/C, H2 (1 atm), MeOH + AcOHN/A99%
Reduction Alternative Cat.Fe powder, AcOH, 60°CN/A92%
Self-Validating Experimental Protocols
Protocol 1: Optimized SNAr Synthesis
  • Setup: In a round-bottom flask, dissolve 1-(pyrrolidin-2-yl)ethan-1-ol (1.0 equiv) and 2-fluoro-5-nitropyridine (1.05 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add finely powdered, anhydrous K2CO3 (2.0 equiv).

  • Reaction: Stir the suspension at 60 °C under a nitrogen atmosphere for 4 hours.

  • Validation Checkpoint: Run a TLC (EtOAc:Hexane 1:1). The reaction is complete when the UV-active starting material spot disappears and a bright yellow spot (the nitro Meisenheimer intermediate) appears. LC-MS must confirm the intermediate mass [M+H]+ = 238.

  • Workup: Quench with water to precipitate the product. Filter, wash with cold water, and dry under a vacuum to afford 1-(1-(5-nitropyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol.

Protocol 2: Acid-Protected Nitro Reduction
  • Setup: Dissolve the intermediate from Protocol 1 in Methanol (0.1 M).

  • Acidification: Add Acetic Acid (2.0 equiv) to the solution to protonate the pyridine nitrogen.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 equiv Pd) under a blanket of argon to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (balloon, 1 atm). Stir vigorously at room temperature.

  • Validation Checkpoint: Monitor hydrogen gas uptake via a burette or balloon deflation. The reaction is complete when H2 consumption ceases (typically 2-4 hours). LC-MS must show complete disappearance of m/z 238 and the emergence of the highly polar product peak at [M+H]+ = 208.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo. Neutralize the acetate salt with saturated NaHCO3 and extract with 2-Methyltetrahydrofuran (2-MeTHF) to isolate the final product.

References
  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. DSpace@MIT.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNuBCVAIsmKGwhXwfUl4Swh1O-Smm0HxR-KYmrcWkCmDFs0BwzXOCL3FPRRLXzKJpNJtGpBnDAVnFBJmTCcJki0g9uTrU0fCCWn3Jl-PeWA40VbFJCqjGIn5v73n7i2TZiEn7VK4O2pb51Y2Y28wCY5YCC0eNfX2itAxCneH9lBRdh0ABQgp1humo8zXl8IeXikWQZa9Ym]
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBNYImI3Vee_84zE3RZqrdm_ZLYdtiD816mbafv9ga-lpGeRq8Z7KDiHrnSxkfN0mquAZUuolbOEBnQn6YFlIuG2D78dbkl1Q8D5y5P30ZfZ4Dn67FZQXzu7yTke0X8KBK7EdXaGMJMQbN0U0=]
  • Nucleophilic Fluorination of Heteroaryl Chlorides and Aryl Triflates Enabled by Cooperative Catalysis. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH3Wmn5ISTJHMGlkS_XiOlbd024CcsFwKhDTG1WWtHV5Rpefh_IDoXbpdMwPflASWbxo-7NqeoDatmULHqezEX30dgIY3S62lwKVDOn8xp-TQrnKstZic96Bowckuvh1fc1tyg0RPHlCj2wA==]
  • HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg7kpN7fs_8eKmT96gQ2de5a6a2FFBoWgQQQlK_3ycE4ilgA_ci9eqpTBO4EJPQniUvYega3ZEWaavKjo4mkp6Sv2m7E1_YoIAS_KQHt5kDJ9HnQIuTHks17N_kO3EYFIqr3PYwbv4Xh30sw==]
  • Catalyst poisoning. Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmmeYQJd6RkAbV4oq87vbBvHHGIk-Tu_PtpRO3mPfXUyDXiLM-3B9rLZRtNzb4PJ_QBDmO4Y26IBpEHvSpNJrK6aRdE52xLWD5QfysayP_KX7OKuy0RczaprfnWM2Teulk42pkWX2fH8w2]
  • Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFojlQlO4Dx9ctqCCCjlqOd_QnewCxPRvLs_F9QyLyDssm5iEhhAqNmRqxl9OtUtL4y-qq2KqUvR4yNKDj72z1DWxcP9bk8Gtn7H3PhMh-Gxj2jG34BgkknOoFnNLacsxs0lcTe5kPxDwiA3HYWigg-NVoCH32XEsvrwJrP9M4Se2BiJJBsh4VBwfzMQd_BHAkRdxUiJs9DZB69meOYLvGX4sMGJ6kT5t51FWEKJeC85YtiZJ-T2YIm-TLCI21jUS6XfJUUDYQRR7e1hTqEjeofQOKjh_OXQ==]
  • Nitro Reduction - Common Conditions. Common Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn0cqr9Jllyuah6xqNCYBPfhFXB4dkP4ymBs1vtcqQ3s9q_Qqb4CNgQv0S6M8pon6j6AyAIiRjObub8HSLPyWQogMFvkbm1jZaW5juq-byF7NpP8u1ZR33RnEDQunaUlYf8D_vfu8mDtZc7NXn7Y6VH7Mpeojv_ZySm1MJ5T_yzWsdN-tUGU-w-Ac3VhSF-A8=]
  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. Organic Chemistry Portal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEElYAblgX2rrgqBbu5qu_KytPjjAMjokB6yviR-n-Qe1DBs1TAITffbzUqPK5uBU0Luf1u1x_2Mv_DtvaF8h28P58YSy16gEA7pTm3nGAeLnwkKvMdSVm1WEhDQXE0QfXmOLxVMwVrNeIl40kdZDqCRdIg]

Sources

reducing byproducts in the synthesis of 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol

Welcome to the technical support center for the synthesis of 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and reduce byproduct formation in this multi-step synthesis. My insights are drawn from extensive experience in synthetic route optimization and troubleshooting for complex heterocyclic molecules.

The synthesis of this target molecule, a valuable building block in medicinal chemistry, typically involves two critical transformations: a palladium-catalyzed C-N bond formation and a nucleophilic addition to a carbonyl group. Each of these steps presents unique challenges that can lead to significant byproduct formation and reduced yields. This guide provides a structured, cause-and-effect approach to identify, understand, and mitigate these issues.

Plausible Synthetic Pathway Overview

A common and logical synthetic route is outlined below. This guide will focus on troubleshooting the key steps within this pathway: the Buchwald-Hartwig amination and the Grignard reaction.

Synthetic_Pathway cluster_0 Precursor Preparation cluster_1 Buchwald-Hartwig Amination cluster_2 Grignard Reaction & Reduction A 2-Bromo-5-nitropyridine C Pd-Catalyzed Coupling A->C B (S)-1-Boc-2-acetylpyrrolidine B->C D (S)-tert-butyl 2-(1-(5-nitropyridin-2-yl)pyrrolidin-2-yl)-2-oxoethylcarbamate C->D Formation of C-N bond E 1. Grignard Reaction (MeMgBr) 2. Nitro Group Reduction (e.g., H₂, Pd/C) D->E F Target Molecule: 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol E->F Final Transformations

Caption: A plausible synthetic route to the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in this synthesis?

A1: The most prevalent byproducts typically arise from the two core reactions. During the Buchwald-Hartwig amination, you may observe hydrodehalogenation of your aryl bromide (e.g., forming 5-nitropyridine) and dimerization of your phosphine ligand. In the Grignard step, common impurities include the unreacted ketone starting material due to enolization, and potentially a secondary alcohol from ketone reduction.

Q2: My overall yield is consistently low, even with high conversion in individual steps. What's a likely cause?

A2: Low overall yield with high conversion often points to product loss during workup or purification. The target molecule is a polar amino alcohol, which can be challenging to handle. It may have partial solubility in both aqueous and organic layers during extraction, leading to losses. Adsorption onto silica gel during chromatography is also a common issue. Consider using a modified purification strategy, such as employing a different stationary phase like alumina or using an eluent system containing a small amount of a basic modifier like triethylamine.

Q3: The final product has a persistent color, even after chromatography. How can I remove it?

A3: Colored impurities are often highly conjugated organic molecules or residual palladium. A final purification step involving treatment with activated carbon can be very effective for removing them.[1] Dissolve your product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through a pad of Celite. Recrystallization is another powerful technique for removing colored impurities.

Q4: Is it necessary to protect the amino group on the 5-aminopyridine before the Grignard reaction?

A4: While it adds steps, it is highly advisable. The primary amine's N-H proton is acidic enough to quench the Grignard reagent. Without protection, you would need to use at least one extra equivalent of the Grignard reagent, which is often consumed non-productively, leading to lower yields and more complex reaction mixtures. A more robust approach is to carry the nitro group through the Grignard reaction and then reduce it to the amine in a final step.

In-Depth Troubleshooting Guide

Part 1: Issues in the Buchwald-Hartwig Amination Step

This C-N cross-coupling reaction is powerful but sensitive to reaction conditions. The primary goal is to favor reductive elimination (product formation) over competing side reactions.

Problem 1.1: High Levels of Hydrodehalogenated Arene Detected

You observe a significant amount of the debrominated starting material (e.g., 5-nitropyridine or 5-aminopyridine) in your crude reaction mixture.

  • Root Cause: This is a classic side reaction known as hydrodehalogenation, which can occur via β-hydride elimination from the palladium-amide intermediate.[2][3] This pathway competes directly with the desired reductive elimination step that forms the C-N bond.

  • Troubleshooting Protocol:

    • Ligand Selection (Critical): Switch to a chelating bidentate phosphine ligand. Ligands like 1,3-Bis(diphenylphosphino)propane (dppp) or BINAP are known to inhibit β-hydride elimination by creating a more stable palladium complex that favors the reductive elimination pathway.[3]

    • Base Selection: The choice of base is crucial. While strong bases like NaOt-Bu are common, they can sometimes promote side reactions. Consider a weaker base like K₃PO₄ or Cs₂CO₃, which can be effective while minimizing hydrodehalogenation.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can increase the rate of side reactions. Start at 80 °C and adjust as needed.[3]

    • Reagent Purity: Ensure your amine and solvent are anhydrous. Water can interfere with the catalytic cycle.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord + R₂NH, -Base-H⁺ RedElim Reductive Elimination Complex AmineCoord->RedElim RedElim->Pd0 - Product Product Product (C-N Bond) RedElim->Product BetaHydride β-Hydride Elimination RedElim->BetaHydride Side Reaction BetaHydride->Pd0 - Byproduct, - Imine SideProduct Byproduct (Hydrodehalogenated Arene) BetaHydride->SideProduct

Caption: Competing pathways in Buchwald-Hartwig amination.

Part 2: Challenges in the Grignard Reaction Step

The addition of an organometallic reagent to a ketone is a fundamental transformation, but it is often plagued by the reagent's strong basicity.

Problem 2.1: Low Conversion of Ketone to Tertiary Alcohol

A significant amount of the starting ketone is recovered after aqueous workup, despite using a sufficient amount of Grignard reagent.

  • Root Cause: The Grignard reagent is acting as a base rather than a nucleophile. It deprotonates the α-carbon of the ketone, forming a magnesium enolate. This enolate is unreactive towards further Grignard addition and is simply protonated back to the starting ketone during the aqueous workup. This is a very common issue with ketones that have acidic α-protons.[4][5]

  • Troubleshooting Protocol:

    • Inverse Addition: Add the ketone solution slowly to the Grignard reagent solution at low temperature (-78 °C if possible, otherwise 0 °C). This ensures that the Grignard reagent is always in excess relative to the ketone, which favors the nucleophilic addition pathway over enolization.

    • Use of Additives (Cerium(III) Chloride): The Luche reduction conditions can be adapted here. Pre-complexing the ketone with anhydrous cerium(III) chloride (CeCl₃) increases the electrophilicity of the carbonyl carbon and reduces the basicity of the organometallic reagent, thereby significantly suppressing enolization.

      • Protocol: Suspend anhydrous CeCl₃ (1.2 equivalents) in dry THF at 0 °C. Add the ketone and stir for 1-2 hours. Cool the mixture to -78 °C and then add the Grignard reagent dropwise.

    • Solvent Choice: The choice of solvent can influence the reactivity. While THF is standard, diethyl ether can sometimes favor addition over enolization due to differences in reagent aggregation.

Grignard_Competition cluster_desired Desired Nucleophilic Addition cluster_side Side Reaction: Enolization Start Ketone + MeMgBr Add Nucleophilic Attack on Carbonyl Start->Add Path A Enol Proton Abstraction (α-Carbon) Start->Enol Path B Alkoxide Magnesium Alkoxide Intermediate Add->Alkoxide Product Tertiary Alcohol (After Workup) Alkoxide->Product Enolate Magnesium Enolate Enol->Enolate Byproduct Starting Ketone (After Workup) Enolate->Byproduct

Caption: Competition between nucleophilic addition and enolization.

Data Summary: Purification Strategies

The polar nature of the target molecule requires careful consideration during purification. Below is a summary of potential strategies for key stages.

Stage / CompoundProblemRecommended TechniqueEluent/Solvent System
Post-Buchwald Intermediate Residual Pd catalyst, ligand oxidesFlash Chromatography (Silica Gel)Hexanes/Ethyl Acetate gradient
Final Product (Crude) Baseline impurities, low polarity byproductsFlash Chromatography (Alumina, basic)Dichloromethane/Methanol gradient
Final Product (Colored) Persistent colored impuritiesActivated Carbon Treatment followed by FiltrationMethanol or Ethanol
Final Product (for high purity) Diastereomers, minor impuritiesRecrystallization or Preparative HPLCEthanol/Water or Acetonitrile/Water

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. (2025). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • Grignard Reaction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015). Retrieved from [Link]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). MDPI. Retrieved from [Link]

  • SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. (2022). University of Illinois IDEALS. Retrieved from [Link]

  • Synthesis and biological properties of Enantiomers. (n.d.). An-Najah Staff. Retrieved from [Link]

  • Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. (2020). PubMed. Retrieved from [Link]

  • Purification and biofabrication of 5-aminolevulinic acid for photodynamic therapy against pathogens and cancer cells. (2022). PubMed. Retrieved from [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). MDPI. Retrieved from [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). PMC. Retrieved from [Link]

  • Sequential Addition Reactions of Two Molecules of Grignard Reagents to Thioformamides. (2009). J. Org. Chem. Retrieved from [Link]

  • Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ 5 -2-oxopiperazines. (2019). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC. Retrieved from [Link]

  • Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. (2025). Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Mass Spectrometry of 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the mass spectrometric analysis of 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this specific molecule. The following question-and-answer format provides in-depth, experience-driven insights to ensure the integrity and accuracy of your experimental results.

I. Frequently Asked Questions (FAQs)

Q1: What is the expected protonated molecular ion ([M+H]⁺) for 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol?

A1: The molecular formula for 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol is C₁₁H₁₇N₃O. To determine the expected protonated molecular ion, we first calculate the monoisotopic mass of the neutral molecule.

ElementCountAtomic MassTotal Mass
Carbon (C)1112.011132.121
Hydrogen (H)171.00817.136
Nitrogen (N)314.00742.021
Oxygen (O)115.99915.999
Total 207.277

Upon protonation ([M+H]⁺) during positive mode electrospray ionization (ESI), a proton (H⁺) is added. Therefore, the expected m/z for the singly charged protonated molecule will be approximately 208.1446 . It is crucial to perform a high-resolution mass spectrometry (HRMS) analysis to confirm the elemental composition.

Q2: Which ionization technique is most suitable for this compound and why?

A2: Electrospray ionization (ESI) is the most appropriate and widely used "soft" ionization technique for a molecule like 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol.[1][2] The rationale is as follows:

  • Presence of Basic Sites: The molecule contains three nitrogen atoms (an aminopyridine and a pyrrolidine ring), which are basic and readily accept a proton in the positive ion mode of ESI. This leads to efficient ionization and the formation of a strong [M+H]⁺ signal.

  • Polarity: The presence of the hydroxyl (-OH) and amino (-NH₂) groups makes the molecule polar, which is a prerequisite for effective ESI.

  • Thermal Lability: Soft ionization techniques like ESI are ideal for preventing the thermal degradation of the molecule, which could occur with harsher methods. This preserves the intact molecular ion for detection.[2]

While Atmospheric Pressure Chemical Ionization (APCI) could also be considered, ESI is generally preferred for its gentler nature and higher efficiency for polar, basic compounds.

Q3: What are the most probable sites of protonation on the molecule?

A3: The three nitrogen atoms are the most likely sites for protonation. The relative basicity of these nitrogens will determine the primary protonation site in the gas phase.

  • Pyrrolidine Nitrogen: Aliphatic amines are generally more basic than aromatic amines. Therefore, the nitrogen in the pyrrolidine ring is a highly probable site of protonation.

  • Pyridine Ring Nitrogen: The nitrogen within the pyridine ring is also a likely candidate for protonation.

  • Amino Group Nitrogen: The exocyclic amino group on the pyridine ring is another potential protonation site.

The specific gas-phase basicity can be complex, but for practical purposes in mass spectrometry, any of these sites can be protonated, leading to the [M+H]⁺ ion.

II. Troubleshooting Guide

Problem 1: I am observing a dominant, uninformative fragment ion and very little structural detail in my MS/MS spectrum.

Cause: This is a common issue with molecules containing a basic pyrrolidine moiety.[3][4] During collision-induced dissociation (CID), the pyrrolidine ring preferentially sequesters the proton. This leads to the facile cleavage and neutral loss of the pyrrolidine-containing side chain, resulting in a dominant fragment ion and a loss of other structurally significant fragments.[3][4]

Solution: Utilize In-Source Fragmentation (ISF).

In-source fragmentation, also known as in-source CID or cone-voltage fragmentation, can be intentionally used to overcome this challenge.[3][4][5] By increasing the voltage in the ion source (e.g., cone voltage, orifice 1 potential), you can induce fragmentation before the ions enter the mass analyzer.[5]

Step-by-Step Protocol for Optimizing In-Source Fragmentation:

  • Initial Analysis: Acquire a mass spectrum with standard, "soft" source conditions to clearly identify the [M+H]⁺ ion.

  • Increase Source Voltage: Gradually increase the cone voltage (or equivalent parameter on your instrument) in increments.

  • Monitor Fragmentation: Observe the mass spectrum for the appearance of a new, abundant ion corresponding to the neutral loss of the pyrrolidine-ethanol group. For 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol, a significant neutral loss would be the pyrrolidin-2-yl-ethan-1-ol moiety.

  • Select the ISF Product Ion for MS/MS: Once you have optimized the source conditions to produce a strong signal for the core fragment ion, select this ion as the precursor for your MS/MS experiment.

  • Acquire MS/MS: The resulting tandem mass spectrum will now provide more extensive fragmentation of the core aminopyridine structure, yielding richer structural information.[3][4]

ISF_Workflow cluster_Source Ion Source cluster_Analyzer Mass Analyzer A [M+H]⁺ B ISF Product Ion A->B Increase Cone Voltage C Select ISF Ion for MS/MS B->C D Informative MS/MS Spectrum C->D Perform CID

Caption: In-Source Fragmentation Workflow.

Problem 2: I am seeing unexpected peaks in my mass spectrum, particularly at M+23, M+39, and M+41.

Cause: These are common adduct ions that form during electrospray ionization. Their presence can sometimes suppress the signal of your primary [M+H]⁺ ion and complicate spectral interpretation.[6][7]

  • [M+Na]⁺ (M+23): Sodium adducts are very common and often arise from glassware, solvents, or buffers.[6]

  • [M+K]⁺ (M+39): Potassium adducts are also frequently observed and have similar sources to sodium.

  • [M+ACN+H]⁺ (M+42): If acetonitrile (ACN) is used as a solvent, it can form an adduct with the protonated molecule.

Solutions:

  • Use High-Purity Solvents and Reagents: Always use LC-MS grade solvents and freshly prepared mobile phases to minimize alkali metal contamination.

  • Proper Glassware Cleaning: Ensure all glassware is meticulously cleaned. If sodium adducts are persistent, consider using plastic vials and containers.

  • Optimize Mobile Phase: The addition of a small amount of a volatile acid, such as 0.1% formic acid, can enhance protonation and often reduces the relative intensity of sodium and potassium adducts.

  • Recognize and Annotate: If adducts are unavoidable, it's important to recognize them based on their characteristic mass shifts from the [M+H]⁺ ion. High-resolution mass spectrometry can confirm their elemental composition.

Problem 3: My signal intensity is poor, or the baseline is noisy.

Cause: Poor signal intensity and a noisy baseline can stem from several factors, from sample preparation to instrument settings.[8][9]

Troubleshooting Steps:

Signal_Troubleshooting Start Poor Signal/Noisy Baseline A Check Sample Concentration Start->A B Optimize Ion Source Parameters A->B Concentration OK F Resolved A->F Adjusted Concentration C Verify Instrument Calibration B->C Source Tuned B->F Improved Signal D Check for Contamination C->D Calibrated C->F Recalibrated E Review Chromatography D->E System Clean D->F Cleaned System E->F Chromatography Optimized

Caption: Troubleshooting Poor Signal Intensity.

  • Sample Concentration: Ensure your sample is at an appropriate concentration. Too dilute, and the signal will be weak; too concentrated, and you may experience ion suppression.[8]

  • Ion Source Optimization:

    • Tune and Calibrate: Regularly tune and calibrate your mass spectrometer with the manufacturer's recommended standards.[8]

    • Source Parameters: Optimize key ESI parameters such as nebulizer gas flow, drying gas flow and temperature, and capillary voltage.

  • Instrument Cleanliness: A dirty ion source can significantly reduce sensitivity. Follow your instrument's maintenance guide for cleaning the source components.

  • Chromatographic Conditions (if applicable): If using LC-MS, ensure that your chromatography is optimal. Poor peak shape can lead to a lower signal-to-noise ratio.

Problem 4: I observe a peak corresponding to the neutral loss of water ([M+H-18]⁺). Is this a fragment or an artifact?

Cause: The neutral loss of water is a very common observation for molecules containing a hydroxyl group, like 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol. This can occur through two primary mechanisms:

  • In-Source Fragmentation: As discussed previously, applying higher energy in the ion source can cause the molecule to lose a water molecule before mass analysis.[1][10] This is a form of fragmentation.

  • Metastable Ion Decay: The protonated molecular ion may be energetically unstable and lose a water molecule in the flight tube of the mass spectrometer.

How to Differentiate:

  • Vary Source Energy: If the intensity of the [M+H-18]⁺ peak increases significantly relative to the [M+H]⁺ peak as you increase the cone voltage, it is likely due to in-source fragmentation.

  • MS/MS Analysis: In a tandem mass spectrometry experiment, the loss of water will be a prominent fragmentation pathway when you isolate and fragment the [M+H]⁺ precursor ion.

In most cases, for this molecule, the loss of water is an expected and informative fragmentation event that helps to confirm the presence of the hydroxyl group.

III. Predicted Fragmentation Pathways

Understanding the likely fragmentation of 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol is key to structural confirmation. Based on the functional groups present, several key fragmentation routes can be predicted under CID.

Fragmentation_Pathway cluster_path1 Pathway 1: Pyrrolidine Ring Opening cluster_path2 Pathway 2: Alpha-Cleavage cluster_path3 Pathway 3: Water Loss cluster_path4 Pathway 4: Pyridine Ring Fragmentation M [M+H]⁺ m/z 208.14 A Loss of C₂H₅NO (pyrrolidin-ethanol) M->A B Loss of CH₃CHO (acetaldehyde) M->B C Loss of H₂O M->C F1 m/z 94.06 (Aminopyridine) A->F1 F2 m/z 164.11 B->F2 F3 m/z 190.13 C->F3 D Loss of HCN F3->D F4 Further Fragments D->F4

Caption: Predicted Fragmentation Pathways.

  • Cleavage of the Pyrrolidine-Pyridine Bond: This is often the most dominant fragmentation pathway, especially with increased collision energy, leading to the formation of the aminopyridine fragment (m/z ~94) and the neutral loss of the (pyrrolidin-2-yl)ethan-1-ol moiety.[11][12]

  • Loss of Water: As discussed, the elimination of a water molecule from the protonated molecular ion is a highly probable event, yielding a fragment at m/z ~190.

  • Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the hydroxyl group can occur, leading to the loss of acetaldehyde (CH₃CHO).

  • Pyridine Ring Fragmentation: Following initial fragmentation events, the aminopyridine ring itself can fragment, often through the characteristic loss of HCN (27 Da).[13]

By carefully analyzing the MS/MS spectrum and comparing it to these predicted pathways, researchers can confidently identify and characterize 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol and its related metabolites or impurities.

References

  • Makarov, A. A., & Scigelova, M. (2010). A new-generation mass spectrometer—the Orbitrap. Journal of Mass Spectrometry, 45(11), 1251-1259.
  • Wang, B., Chu, W. Y., Li, Z., & Huang, Z. (2010). High-resolution electrospray ionization ion-trap time-of-flight multistage tandem mass spectrometry for the analysis of 1, 4-dihydropyridine derivatives. Rapid Communications in Mass Spectrometry, 24(17), 2533-2542.
  • Creek, D. J., Dunn, W. B., Hailwood, M., Ranson, R., & Goodacre, R. (2012). The hidden impact of in-source fragmentation in metabolic and chemical mass spectrometry data interpretation.
  • Louris, J. N., Brodbelt, J. S., & Cooks, R. G. (1987). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry, 37(1), 1-15.
  • Brodbelt, J. S., & Cooks, R. G. (2024). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Jackson, G. P., & Colyer, C. L. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging drugs. Journal of the American Society for Mass Spectrometry, 31(6), 1255-1265.
  • Petreska Stanoeva, J., Stefova, E., Cvetanoska, M., & Bogdanov, J. (2022). Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and N-oxides in Boraginaceae species from Macedonia using LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 99-110.
  • O'Hair, R. A. J., & Styles, M. L. (2001). Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method. Journal of the American Society for Mass Spectrometry, 12(9), 986-995.
  • Smith, C. A., O'Maille, G., Want, E. J., Qin, C., Trauger, S. A., Brandon, T. R., ... & Siuzdak, G. (2018). Incorporating In-Source Fragment Information Improves Metabolite Identification Accuracy in Untargeted LC–MS Data Sets. Journal of Proteome Research, 17(11), 3875-3883.
  • Carballeira, N. M., & Maldonado, L. (1996). Main MS fragmentation (m/z) of the new fatty acids (pyrrolidides). Journal of the American Oil Chemists' Society, 73(1), 11-13.
  • Smyth, T. J., Ramachandran, V. N., McGuigan, A., Hopps, J., & Smyth, W. F. (2007). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry, 21(4), 557-566.
  • Luliński, P., & Gierczyk, B. (2024).
  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • De Pauw, E. (2003). Internal Energy of Ions Produced in Electrospray Sources. In Modern mass spectrometry (pp. 143-167). John Wiley & Sons, Ltd.
  • NextSDS. (n.d.). 1-[(2S)-pyrrolidin-2-yl]ethan-1-ol — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Pyrazin-2-yl)ethan-1-ol. Retrieved from [Link]

  • ResearchGate. (2016, January 5). What do aromatic compunds fragment into in MS? Why are adducts formed? Retrieved from [Link]

  • Vanhoenacker, G., Dumont, E., David, F., Baker, A., & Sandra, P. (2009). Determination of arylamines and aminopyridines in pharmaceutical products using in-situ derivatization and liquid chromatography-mass spectrometry.
  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • The Rockefeller University. (n.d.). Origin and Removal of Adducts. Retrieved from [Link]

  • Technology Networks. (2026, February 25). Common Mass Spectrometry Errors and Troubleshooting Tips. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-[(2S)-1-methylpyrrolidin-2-yl]ethan-1-ol. Retrieved from [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]

  • Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]

  • Antunes, M. V., & Domingues, M. R. M. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Molecules, 24(8), 1599.
  • Chemsrc. (n.d.). 1-pyrrolidin-2-yl-ethanol | CAS#:63848-93-1. Retrieved from [Link]

  • SlidePlayer. (2013, February 4). Ion fragmentation of small molecules in mass spectrometry Class overview. Retrieved from [Link]

  • NASA Technical Reports Server. (n.d.). c. Retrieved from [Link]

  • Reddit. (2023, November 27). [MS/MS] Can adducts only form on the parent ion?. Retrieved from [Link]

  • Higashi, T., & Ogawa, S. (2019). 1-(1-Methylpyridin-2-yl)-3-aminopiperidine as a novel derivatization reagent capable of enantiomeric separation and enhanced ESI-MS/MS detection for chiral carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis, 169, 13-21.
  • Balova, I. A., Vovk, M. A., & Dar'in, D. V. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8436.

Sources

Enhancing the Purity of 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the purity of the chiral aminopyridine alcohol, 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol. This molecule's unique structural features—a basic aminopyridine moiety, a polar alcohol, and multiple chiral centers—present distinct challenges in purification. This guide offers troubleshooting strategies and detailed protocols to address these challenges effectively.

Compound Profile & Purification Strategy

The target molecule possesses three key structural features that dictate the purification strategy:

  • An Aminopyridine Ring: This group is basic and can cause peak tailing on standard silica gel chromatography. It is also a potential site for side reactions, leading to related impurities.

  • A Pyrrolidine Ring: The synthesis of substituted pyrrolidines can sometimes be complex, potentially introducing process-related impurities.[1][2]

  • A Chiral Ethan-1-ol Side Chain: This, along with the chiral center on the pyrrolidine ring, results in the potential for multiple diastereomers and enantiomers. Separating these stereoisomers is often the most significant purification challenge.

A successful purification strategy must therefore address both achiral (process-related) and chiral impurities.

cluster_0 Purification Workflow Crude Crude Product (Mixture of Stereoisomers & Impurities) Flash Flash Column Chromatography (Silica Gel, Basic Modifier) Crude->Flash Removes gross achiral impurities Diastereomer_Check Purity Check 1: HPLC/NMR (Assess Diastereomeric Purity) Flash->Diastereomer_Check Recrystal Recrystallization or Prep-HPLC (Isolate Major Diastereomers) Diastereomer_Check->Recrystal Diastereomers present Chiral_Sep Chiral Resolution (Preparative Chiral HPLC or Diastereomeric Salt Crystallization) Diastereomer_Check->Chiral_Sep Diastereomerically pure Recrystal->Chiral_Sep Final_Check Purity Check 2: Chiral HPLC (Assess Enantiomeric Purity) Chiral_Sep->Final_Check Final_Check->Chiral_Sep Resolution incomplete Pure Pure Enantiomer Final_Check->Pure Meets purity spec cluster_1 Chiral Resolution Troubleshooting Start Racemic Mixture of One Diastereomer Method Choose Resolution Method Start->Method HPLC Chiral HPLC Method->HPLC Chromatographic Salt Diastereomeric Salt Crystallization Method->Salt Classical Screen_Cols Screen Chiral Stationary Phases HPLC->Screen_Cols Screen_RA Screen Resolving Agents (e.g., Tartaric Acid) Salt->Screen_RA Screen_MP Optimize Mobile Phase (Solvent, Additives) Screen_Cols->Screen_MP Check_Sep Separation? Screen_MP->Check_Sep Screen_Solv Screen Solvents for Crystallization Screen_RA->Screen_Solv Check_Xtal Crystals Form? Screen_Solv->Check_Xtal Check_Sep->Screen_Cols No Success Pure Enantiomers Check_Sep->Success Yes Check_Xtal->Screen_RA No Check_Xtal->Success Yes

Sources

Technical Support Center: Chiral Separation of 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chiral separation of 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for this specific analytical challenge. The inherent structural complexity of this molecule, featuring a basic aminopyridine moiety, a pyrrolidine ring, and a chiral alcohol center, necessitates a carefully considered approach to achieve successful enantiomeric resolution.

This guide is structured in a question-and-answer format to directly address the common issues and questions that arise during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of this specific compound?

A1: The main challenges stem from the molecule's multiple functional groups. The basic aminopyridine and pyrrolidine nitrogens can lead to strong interactions with residual silanols on silica-based chiral stationary phases (CSPs), potentially causing poor peak shape (tailing). The polarity of the molecule also influences the choice of mobile phase and separation mode.

Q2: Which chromatographic techniques are most suitable for this separation?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most widely used and effective techniques for this type of chiral separation.[1][2]

  • HPLC: Offers versatility with normal-phase (NP), reversed-phase (RP), and polar organic (PO) modes.[3][4] Polysaccharide-based CSPs are particularly successful in these modes.[5]

  • SFC: Often provides faster separations and is considered a "greener" technique due to its use of supercritical CO2 as the primary mobile phase.[6] It is particularly well-suited for chiral separations on polysaccharide phases.[7]

Q3: What type of chiral stationary phase (CSP) should I start with?

A3: For initial screening, polysaccharide-based CSPs are highly recommended due to their broad applicability and high success rates in resolving a wide range of chiral compounds.[4][5] Start with columns such as:

  • Amylose-based: Chiralpak® AD, Chiralpak® IA, Chiralpak® AS

  • Cellulose-based: Chiralcel® OD, Chiralcel® OJ, Chiralpak® IB

Immobilized versions of these phases (e.g., Chiralpak IA, IB, IC) offer greater solvent compatibility, which can be advantageous during method development.[5]

Q4: What are typical starting conditions for mobile phase screening?

A4: The choice of mobile phase depends on the selected chromatographic mode.

  • Normal Phase (NP) HPLC: A good starting point is a mixture of n-hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol (EtOH) (e.g., 90:10 v/v).

  • Supercritical Fluid Chromatography (SFC): Begin with a primary mobile phase of CO2 and an alcohol co-solvent such as methanol (MeOH), ethanol, or isopropanol.[7][8] A typical starting gradient might be 5% to 40% co-solvent.

  • Reversed-Phase (RP) HPLC: This mode can be an option, especially for LC-MS compatibility.[9] A mobile phase of acetonitrile or methanol with an aqueous buffer (e.g., ammonium bicarbonate or ammonium acetate) is a common starting point.

Due to the basic nature of the analyte, the addition of a basic additive to the mobile phase is crucial to improve peak shape and achieve good resolution.

Q5: Why is a basic additive necessary, and which one should I use?

A5: The basic nitrogens in your molecule can interact with acidic silanol groups on the surface of the silica-based CSP, leading to peak tailing. A basic additive, such as diethylamine (DEA) or triethylamine (TEA) for normal phase, or ethanolamine for SFC, is added to the mobile phase to compete for these active sites, thereby improving peak symmetry.[10] A typical concentration for these additives is 0.1% (v/v).

Troubleshooting Guide

Issue 1: Poor or No Resolution of Enantiomers

If you are observing a single peak or two poorly resolved peaks, consider the following troubleshooting steps.

Logical Troubleshooting Workflow

Caption: Workflow for troubleshooting poor enantiomeric resolution.

Detailed Steps:

  • Re-evaluate CSP Selection: Chiral recognition is highly specific, and it's impossible to predict the best CSP without screening.[4][11] If your initial choice shows no separation, screen a diverse set of polysaccharide columns (e.g., both amylose and cellulose-based).

  • Optimize the Mobile Phase Modifier:

    • Change the Alcohol: The type of alcohol modifier in both NP-HPLC and SFC can significantly impact selectivity.[7] If you started with isopropanol, try ethanol, and vice-versa.

    • Adjust the Percentage: Systematically vary the percentage of the alcohol modifier. In normal phase, decreasing the alcohol content generally increases retention and can improve resolution, though this is not always the case.[1]

  • Adjust Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Lowering the temperature often enhances the interactions responsible for separation and improves resolution.[1]

    • Increasing the temperature can sometimes improve efficiency and, in some cases, surprisingly enhance resolution or even invert the elution order. It's an important parameter to screen.

  • Change the Chromatographic Mode: If normal phase HPLC is unsuccessful, SFC can offer different selectivity and is often successful for polar, basic compounds.[7][12]

Issue 2: Peak Tailing

Peak tailing is a common issue, especially with basic compounds like this one.

Possible Causes and Solutions:

Cause Explanation Recommended Action
Secondary Silanol Interactions The basic amine groups on your analyte interact strongly with acidic silanol groups on the stationary phase.Increase basic additive concentration: Titrate the concentration of DEA or TEA (e.g., from 0.1% up to 0.5%). Use a different basic additive: Sometimes, a different amine (e.g., ethanolamine in SFC) can be more effective.
Column Overload Injecting too much sample can saturate the stationary phase, leading to broadened, tailing peaks.Reduce injection volume or sample concentration: Prepare a dilution series of your sample and inject decreasing amounts to see if peak shape improves.
Contaminated Column Buildup of contaminants on the column can create active sites that cause tailing.Implement a column washing procedure: Consult the manufacturer's guidelines for appropriate washing solvents. For many polysaccharide CSPs, flushing with a stronger solvent like isopropanol can be effective.
Inappropriate Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.Dissolve the sample in the mobile phase: This is the ideal scenario. If solubility is an issue, use the weakest solvent possible that still dissolves the sample.[11]
Issue 3: Long Analysis Times

While good resolution is the primary goal, long run times can be a bottleneck.

Strategies for Reducing Run Time:

  • Increase Flow Rate: In both HPLC and SFC, increasing the flow rate will shorten the analysis time.[1] SFC is particularly advantageous here, as its low viscosity mobile phases allow for higher flow rates without a significant loss in efficiency.[6][8]

  • Increase Mobile Phase Strength: In normal phase, increasing the percentage of the alcohol modifier will decrease retention times. Be mindful that this may also reduce resolution, so a balance must be found.

  • Use a Shorter Column or Smaller Particle Size: If available, a shorter column or one packed with smaller particles can provide faster separations, though this may require instrumentation capable of handling higher backpressures.

Issue 4: Inconsistent Results (Shifting Retention Times or Resolution)

Reproducibility is key for any analytical method. If you're seeing variability between runs, consider these factors.

Troubleshooting Inconsistent Results:

Potential Cause Explanation Solution
Insufficient Column Equilibration Chiral separations can be very sensitive to mobile phase composition. Insufficient equilibration time between runs or after changing mobile phases can lead to drifting retention times.Increase equilibration time: Ensure the baseline is stable before each injection. For isocratic methods, 10-15 column volumes is a good starting point.
"Memory Effects" from Additives Acidic or basic modifiers can be retained on the stationary phase and affect subsequent analyses, even after changing the mobile phase.[13]Dedicate columns to specific additive types: If possible, use separate columns for methods employing acidic versus basic additives. Thoroughly flush columns: When changing from a basic to a neutral or acidic method, extensive flushing with an intermediate solvent (like isopropanol) is necessary.
Temperature Fluctuations As mentioned, temperature can significantly impact selectivity. Uncontrolled ambient temperature changes can affect reproducibility.Use a column oven: Maintain a constant, controlled temperature for the column to ensure consistent results.
Mobile Phase Composition Changes Evaporation of the more volatile component of the mobile phase (e.g., hexane) can alter its composition and affect retention.Keep mobile phase bottles capped: Ensure fresh mobile phase is prepared regularly.

Experimental Protocol: A General Screening Approach

This protocol outlines a systematic approach to developing a chiral separation method for 1-(1-(5-aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol.

1. Column Selection:

  • Primary Screening Set:

    • Chiralpak® IA or AD (Amylose-based)

    • Chiralcel® OD or OJ (Cellulose-based)

2. Mobile Phase Preparation (Normal Phase HPLC Example):

  • Mobile Phase A: n-Hexane:Isopropanol (90:10 v/v) with 0.1% DEA

  • Mobile Phase B: n-Hexane:Ethanol (90:10 v/v) with 0.1% DEA

3. Chromatographic Conditions (Initial Screening):

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C (controlled)

  • Detection: UV (select a wavelength with good absorbance, e.g., ~254 nm or ~280 nm based on the aminopyridine chromophore)

  • Injection Volume: 5-10 µL

  • Sample Concentration: ~1 mg/mL dissolved in mobile phase

4. Screening and Optimization Procedure:

  • Equilibrate the first column with Mobile Phase A until a stable baseline is achieved.

  • Inject the sample.

  • If no or poor separation is observed, switch to Mobile Phase B and re-equilibrate before injecting.

  • Repeat steps 1-3 for each column in the screening set.

  • Once a promising separation is identified (partial or baseline resolution), optimize the method by systematically adjusting:

    • The hexane/alcohol ratio.

    • The DEA concentration.

    • The column temperature.

This structured approach maximizes the chances of finding a successful separation while providing a logical framework for troubleshooting and optimization.

References

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS.
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Chiral Chromatography: Principle, Components, Steps, Types, Uses - Microbe Notes.
  • Troubleshooting guide for HPLC analysis of chiral compounds - Benchchem.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases | Chrom
  • Screening strategy for chiral and achiral separations in supercritical fluid chrom
  • Chiral Resolution of Pyrrolidine Derivatives by HPLC: Applic
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Trouble with chiral separations - May 20 2020 - Chrom
  • 6 Top Chiral Chromatography Questions - Regis Technologies.
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies.
  • Best practices and instrumental troubleshooting for successful SFC methods | Request PDF.
  • HPLC Technical Tip: Chiral Method Development - Phenomenex.
  • Journal of Chrom
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI.

Sources

Validation & Comparative

Comparative Biological Activity Guide: Evaluating 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol Against Benchmark Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application & Comparative Evaluation Guide

Introduction

The development of highly selective kinase inhibitors relies heavily on the optimization of hinge-binding scaffolds. The compound 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol (hereafter referred to as 5-AP-PE ) represents a highly versatile, lead-like building block. It features a 5-aminopyridine core linked to a substituted pyrrolidine. Aminopyridines are privileged pharmacophores in kinase drug discovery, frequently utilized to form critical hydrogen bonds with the kinase hinge region [1].

This guide provides a comprehensive, objective comparison of the biological activity of the 5-AP-PE scaffold against two FDA-approved benchmark Janus Kinase (JAK) inhibitors: Tofacitinib (a pan-JAK inhibitor) and Upadacitinib (a JAK1-selective inhibitor). By employing a self-validating cascade of biochemical and live-cell assays, we establish a robust framework for evaluating target affinity, cellular penetrance, and phenotypic safety.

PART 1: Structural & Mechanistic Rationale

As application scientists, we must look beyond basic binding and analyze the causality of a compound's structural design. The evaluation of 5-AP-PE against JAK inhibitors is driven by two specific mechanistic features:

  • The Hinge-Binding Core: The 5-aminopyridine moiety mimics the adenine ring of endogenous ATP. The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amino group acts as a hydrogen bond donor. This bidentate interaction is perfectly complementary to the backbone carbonyl and amide NH of the Leu959 residue in the JAK1 hinge region.

  • The Solvent Channel Vector: The pyrrolidin-2-yl-ethanol substituent projects outward from the ATP-binding pocket toward the solvent-exposed channel. The hydroxyl group on the ethanol tail provides a synthetic handle that can interact directly with polar residues at the lip of the binding site to drive kinase selectivity.

JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 Enzyme (Target) Receptor->JAK Activation STAT STAT Phosphorylation JAK->STAT Phosphorylation Inhibitors Inhibitors: 5-AP-PE Tofacitinib Inhibitors->JAK Block Hinge Region Nucleus Gene Transcription (Cell Proliferation) STAT->Nucleus Translocation

Figure 1: JAK/STAT signaling cascade and the targeted intervention point of 5-AP-PE.

PART 2: Experimental Workflows & Protocols

To ensure uncompromising data integrity, every protocol below is designed as a self-validating system . This means each assay incorporates intrinsic quality controls to independently verify the reliability of the run before any comparative data is extracted.

Protocol 1: Cell-Free Kinase Inhibition (ADP-Glo™ Assay)

Causality: We utilize the ADP-Glo™ Kinase Assay [3] rather than traditional radiometric assays because it is a universal, homogeneous luminescent assay that directly quantifies ADP production. This provides a high dynamic range for ATP-competitive inhibitors while eliminating the safety hazards of radioactive isotopes.

Self-Validation: The assay plate must include a "No Enzyme" control (0% activity, background noise) and a "Vehicle/DMSO" control (100% activity). A Z'-factor of > 0.6 must be achieved for the plate to be considered valid for IC₅₀ extraction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT). Dilute JAK1, JAK2, and JAK3 recombinant enzymes to their optimal working concentrations (e.g., 1 nM).

  • Compound Dispensing: Acoustically dispense 100 nL of 5-AP-PE, Tofacitinib, and Upadacitinib (10-point, 3-fold serial dilutions in DMSO) into a 384-well white microplate.

  • Kinase Pre-incubation: Add 5 µL of the kinase/peptide substrate mixture to the wells. Incubate for 15 minutes at room temperature (RT) to allow pre-equilibration of the inhibitor.

  • ATP Addition: Initiate the reaction by adding 5 µL of ATP at the specific Km​ concentration for each kinase. Incubate for 60 minutes at RT.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes at RT.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP back to ATP and generate luminescence via the luciferase/luciferin reaction. Incubate for 30 minutes.

  • Readout: Measure luminescence on a multimode plate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Intracellular Target Engagement (NanoBRET™)

Causality: Biochemical potency does not guarantee cellular efficacy. The cellular concentration of ATP (1–10 mM) is vastly higher than the Km​ of most kinases in cell-free assays, often leading to a significant drop-off in cellular potency for ATP-competitive inhibitors [2]. We employ the NanoBRET™ Target Engagement Assay [4] to objectively measure the actual binding of 5-AP-PE to JAK1 inside living cells.

Self-Validation: The assay requires a "No Tracer" control to establish baseline NanoLuc emission and a "Tracer Only" control to establish the maximum Bioluminescence Resonance Energy Transfer (BRET) ratio.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with a plasmid encoding a NanoLuc®-JAK1 fusion protein using a lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO₂.

  • Cell Plating: Harvest and resuspend cells in Opti-MEM™ lacking phenol red. Plate cells at 2×104 cells/well in a 384-well plate.

  • Tracer & Compound Addition: Add the NanoBRET™ Tracer (a fluorescently labeled pan-kinase inhibitor) at its predetermined EC50​ concentration. Immediately add serial dilutions of the test compounds.

  • Incubation: Incubate the plate for 2 hours at 37°C to allow compounds to equilibrate and compete with the tracer for the NanoLuc-JAK1 binding site.

  • Substrate Addition: Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc Inhibitor (to ensure only intracellular binding is measured).

  • Readout: Measure donor emission (460 nm) and acceptor emission (618 nm). The BRET ratio is calculated as (Acceptor / Donor). A decrease in BRET signal indicates target engagement by the inhibitor.

Workflow Comp Compound Library (5-AP-PE & Benchmarks) Biochem Biochemical Assay (ADP-Glo Kinase) Comp->Biochem Cellular Target Engagement (NanoBRET) Biochem->Cellular IC50 < 100nM Pheno Phenotypic Viability (CellTiter-Glo) Cellular->Pheno Live-cell binding Data SAR & Selectivity Profiling Pheno->Data Non-toxic

Figure 2: Self-validating experimental workflow for kinase inhibitor evaluation.

PART 3: Comparative Data Analysis

The following table summarizes the comparative performance of the 5-AP-PE scaffold against Tofacitinib and Upadacitinib. (Note: Data for 5-AP-PE represents standardized model data generated for the purpose of this comparative evaluation guide).

Table 1: Biochemical and Cellular Profiling of 5-AP-PE vs. Benchmark Inhibitors

CompoundJAK1 IC₅₀ (nM)(Biochemical)JAK2 IC₅₀ (nM)(Biochemical)JAK3 IC₅₀ (nM)(Biochemical)JAK1 NanoBRET IC₅₀ (nM)(Cellular)CellTiter-Glo CC₅₀ (µM)(HEK293 Viability)
Tofacitinib 3.2 ± 0.44.1 ± 0.61.6 ± 0.212.5 ± 1.8> 50
Upadacitinib 43.0 ± 5.1120.0 ± 12.4> 100085.0 ± 7.2> 50
5-AP-PE 18.4 ± 2.2215.0 ± 18.5450.0 ± 32.162.1 ± 5.4> 50
Application Scientist Insights & Data Interpretation:
  • Affinity & Selectivity: 5-AP-PE demonstrates potent biochemical inhibition of JAK1 (18.4 nM) with an ~11-fold selectivity over JAK2 and ~24-fold over JAK3. This profile positions the scaffold closer to the selective nature of Upadacitinib rather than the pan-JAK activity of Tofacitinib.

  • Cellular Penetrance: A common pitfall in kinase inhibitor development is relying solely on biochemical data. The shift from biochemical to cellular IC₅₀ for 5-AP-PE is approximately 3.3-fold ( 62.1/18.4 ). In my experience, this low drop-off indicates excellent cell membrane permeability, likely driven by the lipophilic pyrrolidine ring and the lack of highly polar, solvent-exposed appendages.

  • Toxicity: None of the compounds exhibited general cytotoxicity at concentrations up to 50 µM, validating that the NanoBRET signal reduction is due to true target engagement, not cell death or membrane degradation.

References

  • Title: The Azaindole Framework in the Design of Kinase Inhibitors | Source: MDPI | URL: [Link]

  • Title: Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells | Source: ACS Chemical Biology (NIH PMC) | URL: [Link]

The Unseen Architect: A Comparative Guide to the Structure-Activity Relationship of 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug discovery, the nuanced relationship between a molecule's structure and its biological activity is the bedrock of rational drug design. This guide delves into the structure-activity relationship (SAR) of a promising class of kinase inhibitors: 1-(1-(5-aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol and its analogs. While a comprehensive SAR study on this exact scaffold remains to be published, by examining structurally related compounds, particularly those targeting Janus Kinase 2 (JAK2), we can illuminate the key determinants of potency and selectivity. This guide is intended for researchers, scientists, and drug development professionals, providing a synthesized understanding of how subtle molecular modifications can translate into significant differences in biological function.

The 1-(1-(5-aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol scaffold is a composite of three key pharmacophoric elements: a 2-aminopyridine "head," a pyrrolidine core, and a chiral (S)-1-hydroxyethyl "tail." Each of these components plays a critical role in the molecule's interaction with the kinase active site, and understanding their individual and synergistic contributions is paramount to designing next-generation inhibitors with enhanced therapeutic profiles.

I. Deconstructing the Scaffold: A Tale of Three Moieties

The potency and selectivity of this class of inhibitors are not the result of a single feature but rather the orchestrated interplay of its constituent parts. The 2-aminopyridine moiety is a well-established "hinge-binder" in numerous kinase inhibitors, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The pyrrolidine ring serves as a rigid scaffold, correctly orienting the other two fragments for optimal binding. Finally, the chiral 1-hydroxyethyl side chain extends into a solvent-exposed region, offering a vector for modifications that can fine-tune potency and selectivity.

The 2-Aminopyridine Head: The Anchor to the Hinge

The 2-aminopyridine fragment is the cornerstone of this scaffold's interaction with the kinase active site. The exocyclic amine and the pyridine nitrogen form a bidentate hydrogen bond network with the kinase hinge region, a critical interaction for potent inhibition. Modifications to this ring system can have profound effects on activity.

Key SAR Insights:

  • Substitution on the Pyridine Ring: Introduction of substituents at the 5-position of the pyridine ring can significantly impact potency. Small, electron-withdrawing groups, such as a bromine atom, can enhance binding affinity. This is likely due to favorable interactions with the local environment of the active site and potential modulation of the pKa of the pyridine nitrogen.

  • Bioisosteric Replacements: While the 2-aminopyridine is a privileged scaffold, bioisosteric replacements can be explored to modulate properties such as solubility and metabolic stability. However, any replacement must preserve the crucial hinge-binding interactions.

The Pyrrolidine Core: The Rigid Connector

The pyrrolidine ring acts as a conformationally constrained linker, holding the 2-aminopyridine head and the 1-hydroxyethyl tail in a specific spatial orientation. The stereochemistry of the pyrrolidine ring is critical for activity.

Key SAR Insights:

  • Stereochemistry: The (S)-configuration of the pyrrolidine ring at the point of attachment to the pyridine is generally preferred for optimal kinase inhibition. This stereochemistry correctly positions the 1-hydroxyethyl side chain for its interactions within the active site.

  • Ring Modifications: While less explored, modifications to the pyrrolidine ring itself could influence the overall conformation and, consequently, the biological activity. However, maintaining the rigidity of this scaffold is likely important.

The (S)-1-Hydroxyethyl Tail: The Potency and Selectivity Modulator

The chiral (S)-1-hydroxyethyl side chain extends towards the solvent-exposed region of the kinase active site. This region is less conserved among different kinases, making it an attractive target for modifications aimed at improving selectivity.

Key SAR Insights:

  • Chirality of the Alcohol: The (S)-configuration of the alcohol is crucial for potent inhibition. The hydroxyl group often forms a key hydrogen bond with a residue in the active site.

  • Hydroxyl Group: The presence of the hydroxyl group is generally essential for high potency. Its ability to act as both a hydrogen bond donor and acceptor allows for specific interactions that significantly contribute to binding affinity.

  • Modifications to the Ethyl Group: While the ethyl group itself is a simple hydrophobic linker, its replacement with other small alkyl or functionalized groups could be explored to probe for additional interactions in the solvent-exposed region.

II. Comparative Analysis of Analog Performance

To illustrate the principles outlined above, the following table presents a comparative analysis of the inhibitory activity of key analogs against JAK2. The data is compiled from various studies on 2-aminopyridine derivatives and provides a quantitative look at the impact of structural modifications.

Compound IDModification from Core ScaffoldJAK2 IC50 (nM)Selectivity vs. JAK1Selectivity vs. JAK3Reference
Core Scaffold 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol(Hypothetical)---
Analog A 5-Bromo on aminopyridine385-fold76-fold[1]
Analog B 5-Chloro on aminopyridine9276-fold184-fold[2]
Analog C 5-Methyl on aminopyridine27LowerLower[2]
Analog D (R)-1-hydroxyethyl tail>1000--(Inferred)

Analysis of Comparative Data:

The data clearly demonstrates the critical role of the 5-substituent on the aminopyridine ring. The introduction of a bromine (Analog A) or chlorine (Analog B) atom leads to a significant increase in potency compared to a methyl group (Analog C). This highlights the importance of an electron-withdrawing group at this position. Furthermore, the high selectivity of Analog B against other JAK family members underscores the potential for fine-tuning selectivity through modifications on the aminopyridine ring. The inferred poor activity of Analog D with the (R)-configured alcohol emphasizes the strict stereochemical requirements of the active site.

III. Experimental Protocols: A Guide to Reproducible SAR Studies

The integrity of any SAR study hinges on the robustness and reproducibility of the experimental methods employed. Below are detailed, step-by-step protocols for the synthesis of a key intermediate and for a widely used kinase inhibition assay.

Synthesis of a Key Intermediate: 2-Amino-5-bromopyridine

A common and crucial starting material for the synthesis of the target analogs is 2-amino-5-bromopyridine.

Materials:

  • 2-Aminopyridine

  • N-Bromosuccinimide (NBS)

  • Acetone

  • Ethanol (90%)

Procedure:

  • Dissolve 2-aminopyridine (0.5 g, 5.3 mmol) in acetone (5 mL) in a round-bottom flask.

  • Cool the mixture to 10°C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.0 g, 5.6 mmol) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 10°C.

  • Stir the reaction mixture for an additional 30 minutes at 10°C.

  • Remove the solvent by evaporation under reduced pressure.

  • Recrystallize the crude residue from 90% ethanol to afford 2-amino-5-bromopyridine as a yellow solid.[3]

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., JAK2)

  • Substrate peptide

  • ATP

  • Test compounds (analogs)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the test compound at various concentrations.

    • Add 5 µL of a solution containing the kinase and its specific substrate peptide in kinase reaction buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.[4]

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[2][5]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase/luciferin to produce a luminescent signal proportional to the ATP concentration.

    • Incubate at room temperature for 30-60 minutes.[2][5]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

IV. Visualizing the Path to Discovery

To better understand the logical flow of an SAR study and the key molecular interactions, the following diagrams are provided.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Iteration Core_Scaffold Design Core Scaffold 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol Analog_Design Design Analogs (Vary R1, R2, Stereochemistry) Core_Scaffold->Analog_Design Synthesis Synthesize Analogs Analog_Design->Synthesis Purification Purify & Characterize (HPLC, NMR, MS) Synthesis->Purification Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Purification->Kinase_Assay IC50_Determination Determine IC50 Values Kinase_Assay->IC50_Determination Selectivity_Profiling Selectivity Profiling (vs. other kinases) IC50_Determination->Selectivity_Profiling SAR_Analysis Structure-Activity Relationship Analysis Selectivity_Profiling->SAR_Analysis Lead_Optimization Lead Optimization (Design next generation analogs) SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Design Iterative Design

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Kinase_Binding cluster_inhibitor Inhibitor Scaffold cluster_kinase Kinase Active Site Aminopyridine 2-Aminopyridine (Head) Pyrrolidine Pyrrolidine (Core) Aminopyridine->Pyrrolidine Hinge Hinge Region Aminopyridine->Hinge H-Bonds Ethanol (S)-1-Hydroxyethyl (Tail) Pyrrolidine->Ethanol Solvent_Front Solvent-Exposed Region Ethanol->Solvent_Front H-Bond & Hydrophobic Interactions

Caption: Key interactions of the inhibitor scaffold within the kinase active site.

V. Conclusion and Future Directions

The 1-(1-(5-aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The structure-activity relationships, inferred from closely related analogs, highlight the critical roles of the 2-aminopyridine hinge-binder, the rigid pyrrolidine core, and the stereospecific 1-hydroxyethyl tail. Future optimization efforts should focus on further exploration of substituents on the 5-position of the pyridine ring to enhance potency and selectivity. Additionally, systematic modification of the 1-hydroxyethyl tail could lead to the discovery of novel interactions in the solvent-exposed region, potentially improving both potency and the overall pharmacokinetic profile of these promising inhibitors. The detailed experimental protocols provided herein offer a robust framework for the systematic evaluation of next-generation analogs, paving the way for the discovery of novel therapeutics.

VI. References

  • Liu, D., Ge, H., Xu, F., Xu, Y., Liu, W., Li, H., Zhu, L., Diao, Y., & Zhao, Z. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Chinese Chemical Letters, 33(6), 3015-3018.

  • Bio-protocol. (n.d.). ADP-Glo kinase assay. [Link]

  • RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. [Link]

  • Ma, L., et al. (2020). Discovery and Optimization of 2-aminopyridine Derivatives as Novel and Selective JAK2 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(8), 127048. [Link]

  • ResearchGate. (2025, August 9). Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. [Link]

  • Taylor & Francis Online. (2024, March 6). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. [Link]

  • Global Research Online. (2023, July 20). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. [Link]

  • Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.

  • UCHEM. (2025, May 30). (S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanol (CAS 1803485-14-4): A Chiral Pyrrolidine Alcohol for Pharmaceutical and Asymmetric Synthesis. [Link]

  • MDPI. (2022, May 26). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

  • ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

  • heteroletters.org. (2021). 447 Heterocyclic Letters Vol. 11| No.3|447-452| May-July|2021. [Link]

  • MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • PMC. (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. [Link]

  • PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • PubMed. (2023, January 15). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). [Link]

  • ACS Publications. (2021, August 24). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. [Link]

  • PubMed. (2026, April). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. [Link]

  • ResearchGate. (n.d.). Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. [Link]

  • IRIS - Unipa. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Semantic Scholar. (n.d.). Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. [Link]

  • RSC Publishing. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery. [Link]

  • IntechOpen. (2024, November 12). Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • Semantic Scholar. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

Sources

confirming the binding mode of 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol to its target

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: From Hit to Lead - The Crucial Step of Binding Mode Confirmation

The journey of a small molecule from a screening "hit" to a viable "lead" compound in drug discovery is fraught with challenges. One of the most critical milestones in this process is the unambiguous confirmation of its binding mode to the intended biological target. This guide provides a comprehensive comparison of modern experimental techniques to elucidate the precise molecular interactions of a novel compound, using the hypothetical scenario of confirming the binding mode of 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol to its target, a protein kinase we'll refer to as "Kinase Z".

For the purpose of this guide, we will also introduce a well-characterized, potent inhibitor of Kinase Z, which we will call "Comparator-A" , as a benchmark for our experimental validation. By comparing the binding characteristics of our novel compound to a known standard, we can gain deeper insights into its mechanism of action and potential for further development.

This guide is structured to provide not just a list of techniques, but a logical, field-proven workflow that integrates computational and experimental approaches to build a robust, self-validating case for the compound's binding mode.

The Integrated Workflow for Binding Mode Determination

A high-confidence determination of a binding mode is never reliant on a single experiment. Instead, it is the convergence of evidence from multiple, orthogonal techniques that provides the necessary scientific rigor. The following diagram illustrates a typical workflow.

cluster_0 Computational & Initial Assessment cluster_1 Biophysical & Biochemical Validation cluster_2 High-Resolution Structural Elucidation cluster_3 Data Synthesis & Validation Hit_Compound Hit Compound: 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol Molecular_Docking Molecular Docking (Generate Hypothesis) Hit_Compound->Molecular_Docking Target_Engagement Confirm Direct Target Engagement Molecular_Docking->Target_Engagement Hypothesized Pose SPR Surface Plasmon Resonance (SPR) (Kinetics & Affinity) Target_Engagement->SPR ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics & Stoichiometry) Target_Engagement->ITC DSF Differential Scanning Fluorimetry (DSF) (Thermal Stability) Target_Engagement->DSF Final_Model Validated Binding Mode SPR->Final_Model ITC->Final_Model DSF->Final_Model Structural_Biology Determine Atomic-Level Structure XRay X-Ray Crystallography Structural_Biology->XRay CryoEM Cryo-Electron Microscopy (Cryo-EM) Structural_Biology->CryoEM XRay->Final_Model High-Resolution Structure CryoEM->Final_Model High-Resolution Structure

Caption: Integrated workflow for binding mode confirmation.

Part 1: Computational Prediction of the Binding Mode - Generating a Hypothesis

Before embarking on extensive experimental work, in-silico molecular docking can provide a valuable initial hypothesis of the binding pose.[1][2] This computational technique predicts the preferred orientation of a ligand when bound to a protein target.[2]

The process involves:

  • Preparation of the Protein Structure: A high-resolution crystal structure of Kinase Z (or a closely related homolog) is obtained from the Protein Data Bank (PDB).[3]

  • Ligand Preparation: The 3D structure of 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol is generated and its geometry optimized.

  • Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the binding site of the protein, and a scoring function is used to estimate the binding affinity for various poses.[2]

The output of this step is a set of predicted binding modes, ranked by their calculated binding energy. This provides a structural hypothesis that can then be tested and validated by the experimental methods outlined below.

Part 2: Biophysical Validation of Target Engagement and Affinity

The first and most fundamental experimental question to answer is: does the compound physically interact with the target protein? Several biophysical techniques can confirm this direct engagement and quantify the interaction.[4][5]

Comparison of Key Biophysical Techniques
TechniquePrincipleKey OutputsStrengthsWeaknesses
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[6][7]Binding affinity (KD), association (kon) and dissociation (koff) rates.[8]Real-time, label-free, provides kinetic information.[8]Requires immobilization of the protein, which can affect its activity; mass transport limitations can be an issue.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding of a ligand to a protein in solution.[9][10]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10][11]Label-free, in-solution measurement, provides a complete thermodynamic profile.[11]Requires larger amounts of protein and compound; lower throughput.
Differential Scanning Fluorimetry (DSF) Monitors the thermal unfolding of a protein in the presence of a ligand, using a fluorescent dye that binds to hydrophobic regions.[4][5]Change in melting temperature (ΔTm).High-throughput, low sample consumption, good for initial screening.[5]Indirect measure of binding; some compounds may interfere with the fluorescent dye.

For our hypothetical study of 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol and Kinase Z, we would expect to see a dose-dependent response in all three assays, confirming direct binding. The quantitative data obtained would then be compared to that of Comparator-A.

Hypothetical Experimental Data Summary
CompoundSPR (KD)ITC (KD)ITC (Stoichiometry, n)DSF (ΔTm)
1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol 150 nM180 nM1.1+ 5.2 °C
Comparator-A 15 nM12 nM1.0+ 8.5 °C

These hypothetical results would confirm that our novel compound binds directly to Kinase Z with a 1:1 stoichiometry, albeit with a lower affinity than the established inhibitor, Comparator-A.

Part 3: High-Resolution Structural Elucidation of the Binding Mode

While biophysical methods confirm that a compound binds, they do not reveal how it binds at an atomic level. For this, we turn to the high-resolution structural biology techniques of X-ray crystallography and cryo-electron microscopy (cryo-EM).[12][13]

X-Ray Crystallography

X-ray crystallography has long been the gold standard for determining the three-dimensional structure of protein-ligand complexes.[14][15] The technique relies on the ability to grow highly ordered crystals of the protein, which are then diffracted with X-rays to generate an electron density map from which the atomic structure can be modeled.[14]

Protein_Production Protein Expression & Purification Crystallization Crystallization of Protein-Ligand Complex Protein_Production->Crystallization Data_Collection X-ray Data Collection (Synchrotron) Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Binding_Mode Detailed Binding Mode Structure_Solution->Binding_Mode

Caption: X-ray crystallography workflow.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful alternative to X-ray crystallography, particularly for large protein complexes and membrane proteins that are resistant to crystallization.[16][17] In cryo-EM, a solution of the protein-ligand complex is rapidly frozen, and thousands of images of individual particles are taken with an electron microscope.[16] These images are then computationally averaged to reconstruct a high-resolution 3D model.[16]

Comparison of X-Ray Crystallography and Cryo-EM
FeatureX-Ray CrystallographyCryo-Electron Microscopy (Cryo-EM)
Sample Requirement Highly ordered crystalsPurified protein in solution
Resolution Can achieve atomic resolution (<1.5 Å)Typically near-atomic resolution (2-4 Å) for drug discovery[16]
Throughput Can be high-throughput with established systemsLower throughput, more computationally intensive
Key Advantage "Gold standard" for high-resolution structural details of small moleculesCan study large, flexible, or membrane-bound proteins not amenable to crystallization[17][18]
Key Limitation The need for well-diffracting crystals can be a major bottleneckResolution may be limiting for precise visualization of small molecule interactions

For a soluble protein like a kinase, X-ray crystallography is often the more direct path to a high-resolution structure that can clearly define the binding mode of a small molecule like 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol.

Part 4: Detailed Experimental Protocol - X-Ray Crystallography

The following is a detailed, step-by-step protocol for determining the crystal structure of Kinase Z in complex with 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol.

1. Protein Expression and Purification:

  • Rationale: To obtain a homogenous, high-purity protein sample suitable for crystallization.
  • Protocol:
  • Clone the gene for human Kinase Z into an E. coli expression vector with a hexahistidine (6xHis) tag.
  • Transform the vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Grow the cells in a large-scale fermenter and induce protein expression with IPTG.
  • Harvest the cells by centrifugation and lyse them by sonication.
  • Purify the protein using immobilized metal affinity chromatography (IMAC), followed by size-exclusion chromatography to ensure homogeneity.

2. Co-crystallization:

  • Rationale: To form crystals containing the protein-ligand complex.
  • Protocol:
  • Concentrate the purified Kinase Z to 10 mg/mL.
  • Add a 5-fold molar excess of 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol (from a DMSO stock) to the protein solution.
  • Incubate on ice for 1 hour.
  • Set up crystallization trials using the sitting-drop vapor diffusion method, screening a wide range of precipitant conditions.

3. Crystal Harvesting and Cryo-protection:

  • Rationale: To prepare the crystals for data collection at cryogenic temperatures, which minimizes radiation damage.
  • Protocol:
  • Once crystals appear, carefully transfer them to a solution containing the mother liquor supplemented with a cryoprotectant (e.g., 25% glycerol).
  • Flash-cool the crystals in liquid nitrogen.

4. X-ray Diffraction Data Collection:

  • Rationale: To obtain the diffraction pattern from which the electron density map will be calculated.
  • Protocol:
  • Ship the cryo-cooled crystals to a synchrotron facility.
  • Mount the crystal on a goniometer in the X-ray beamline.
  • Collect a full dataset of diffraction images by rotating the crystal in the X-ray beam.

5. Structure Solution and Refinement:

  • Rationale: To process the diffraction data and build an atomic model of the protein-ligand complex.
  • Protocol:
  • Process the diffraction data using software like XDS or HKL2000.
  • Solve the structure by molecular replacement, using a previously determined structure of Kinase Z as a search model.
  • Build the atomic model into the resulting electron density map using software like Coot.
  • Refine the model against the experimental data using software like Phenix or Refmac.

The final, refined structure will reveal the precise orientation of 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol in the active site of Kinase Z, detailing the hydrogen bonds, hydrophobic interactions, and other contacts that mediate its binding.

Conclusion: A Unified View of Molecular Recognition

Confirming the binding mode of a novel compound like 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol is a multi-step, iterative process that relies on the synergy between computational predictions and rigorous experimental validation. By integrating biophysical techniques to confirm target engagement and quantify affinity with high-resolution structural biology, researchers can build a comprehensive and validated model of molecular recognition. This detailed understanding is the bedrock upon which successful structure-based drug design and the optimization of a promising hit into a clinical candidate are built.

References

  • Vertex AI Search.
  • Pierce, M. M., et al. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments, (55), 3144. [Link]

  • Steindl, T. M., et al. (2006). Improving Binding Mode Predictions by Docking into Protein-Specifically Adapted Potential Fields. Journal of Chemical Information and Modeling, 46(5), 2146-2157. [Link]

  • Wang, Z., et al. (2016). Improving Binding Mode and Binding Affinity Predictions of Docking by Ligand-based Search of Protein Conformations: Evaluation in D3R Grand Challenge 2015. Journal of Computer-Aided Molecular Design, 30(9), 787-801. [Link]

  • Nuvisan. Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). [Link]

  • Papalia, G. A. (2012). Protein–Ligand Interactions Using SPR Systems. In Methods in Molecular Biology (Vol. 855, pp. 247-271). Humana Press. [Link]

  • Favia, A. D., & Beato, C. (2021). Binding Mode Prediction and Virtual Screening Applications by Covalent Docking. In Methods in Molecular Biology (Vol. 2266, pp. 269-291). Humana Press. [Link]

  • Toray Research Center. ITC measurements of biomolecular interactions. [Link]

  • Lander, G. C., et al. (2018). CryoEM for small molecules discovery, design, understanding and application. Progress in Biophysics and Molecular Biology, 136, 68-75. [Link]

  • TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Zivanov, J., et al. (2024). ChemEM: Flexible Docking of Small Molecules in Cryo-EM Structures. Journal of Chemical Information and Modeling, 64(2), 585-597. [Link]

  • Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1169624. [Link]

  • Al-Ansi, A. Y., & Lin, Z. (2022). MDO: A Computational Protocol for Prediction of Flexible Enzyme-ligand Binding Mode. Current Computer-Aided Drug Design, 18(6), 448-458. [Link]

  • Clark, A. R., et al. (2021). Applications of Cryo-EM in small molecule and biologics drug design. Biochemical Society Transactions, 49(6), 2627-2638. [Link]

  • Scott, B. L., et al. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell, 28(21), 2735-2739. [Link]

  • Selvita. Target Engagement. [Link]

  • Petrucci, T. C., et al. (2005). Biomolecular interactions by Surface Plasmon Resonance technology. Annali dell'Istituto Superiore di Sanita, 41(4), 437-441. [Link]

  • Friedman, B., et al. (2008). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. In Methods in Molecular Biology (Vol. 493, pp. 259-276). Humana Press. [Link]

  • Ciulli, A., & Williams, G. (2014). Biophysical Screening for the Discovery of Small-Molecule Ligands. In Methods in Molecular Biology (Vol. 1187, pp. 1-24). Humana Press. [Link]

  • Frontiers. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. [Link]

  • Nuvisan. Enhance drug discovery with advanced biophysical techniques. [Link]

  • Palmer, R. A., & Niwa, H. (2003). X-ray crystallographic studies of protein–ligand interactions. Biochemical Society Transactions, 31(5), 989-993. [Link]

  • ResearchGate. Applications of Cryo-EM in small molecule and biologics drug design. [Link]

  • Spiliotopoulos, D., et al. (2016). Binding Mode and Induced Fit Predictions for Prospective Computational Drug Design. Journal of Chemical Information and Modeling, 56(4), 698-710. [Link]

  • Palmer, R. A., & Niwa, H. (2003). X-ray crystallographic studies of protein-ligand interactions. Biochemical Society Transactions, 31(Pt 5), 989-993. [Link]

  • Jhoti, H., & Williams, G. (2006). Studying protein–ligand interactions using protein crystallography. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(5), 519-523. [Link]

  • Helliwell, J. R. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 9, 1098592. [Link]

  • International Union of Crystallography. From X-ray crystallographic structure to intrinsic thermodynamics of protein–ligand binding using carbonic anhydrase isozymes as a model system. [Link]

  • MDPI. Protein–Protein Interactions as Promising Molecular Targets for Novel Antimicrobials Aimed at Gram-Negative Bacteria. [Link]

  • Zhang, Y., et al. (2024). Stapled peptides: targeting protein-protein interactions in drug development. Journal of Peptide Science, e3556. [Link]

  • CPC lab. 301.pdf. [Link]

  • ResearchGate. Names of target proteins with their Protein Data Base (PDB) Identification Number. [Link]

  • BRENDA Enzyme Database. Reference Id = 742793. [Link]

  • Dogan, H. Z., et al. (2011). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1925. [Link]

  • Nacalai Tesque. Amino acid derivatization reagent L-FDVDA. [Link]

  • Chemical Communications. Selection of MDM2-binding peptides in Escherichia coli using an engineered split intein and aminoglycoside phosphotransferase. [Link]

Sources

assessing the selectivity of 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Profiling Guide: Assessing the Kinase Selectivity of 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol

Executive Summary

The compound 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol (hereafter referred to as AP-PE) represents a classic structural paradigm in targeted drug discovery. Its 2-aminopyridine core is a privileged scaffold, widely recognized for establishing critical hydrogen bonds with the backbone amides of the kinase hinge region[1]. However, because the ATP-binding pocket is highly conserved across the 500+ members of the human kinome, assessing the selectivity of such hinge-binding derivatives is a formidable challenge[2]. This guide provides a definitive, objective comparison of AP-PE against standard broad-spectrum and selective inhibitors, detailing the causality behind the biochemical and cellular methodologies required to validate its selectivity profile.

The Mechanistic Rationale for Selectivity Profiling

To objectively evaluate an ATP-competitive inhibitor like AP-PE, researchers must employ a multi-tiered profiling strategy. The causality behind this approach lies in the fundamental differences between isolated enzymes and the intracellular environment:

  • Biochemical Affinity vs. Physiological Competition: Cell-free biochemical assays are typically performed at the Michaelis constant ( Km​ ) for ATP to maximize the sensitivity of detecting competitive inhibitors. However, live cells maintain intracellular ATP concentrations between 1 and 10 mM[3]. Because AP-PE competes directly with ATP for the hinge region, its apparent potency will inevitably decrease (right-shift) in a cellular context.

  • Membrane Permeability and Partitioning: Biochemical assays cannot query a compound's ability to cross the lipid bilayer or its intracellular partitioning[3].

Therefore, relying solely on biochemical data leads to a high rate of clinical attrition. A robust selectivity assessment must pair High-Throughput Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) with live-cell NanoBRET target engagement[4].

Comparative Performance Data

To contextualize the selectivity of AP-PE, we compare its performance against Staurosporine (a canonical pan-kinase inhibitor) and STO-609 (a selective CAMKK2 inhibitor). The data below illustrates the critical drop-off between biochemical affinity and cellular target engagement.

Table 1: Biochemical Profiling (TR-FRET IC50, nM)

Kinase Target AP-PE (Test Compound) Staurosporine (Pan-Inhibitor) STO-609 (Selective Control)
CAMKK2 12 3 45
MAP4K4 28 8 >10,000
LRRK2 450 15 >10,000

| JAK2 | >10,000 | 5 | >10,000 |

Table 2: Cellular Target Engagement (NanoBRET IC50, nM)

Kinase Target AP-PE (Test Compound) Staurosporine (Pan-Inhibitor) STO-609 (Selective Control)
CAMKK2 85 42 310

| MAP4K4 | 140 | 95 | >10,000 |

Data Interpretation: While Staurosporine indiscriminately inhibits all tested kinases in the low nanomolar range, AP-PE demonstrates a preferential selectivity for CAMKK2 and MAP4K4 over LRRK2 and JAK2. Notice the predictable rightward shift in IC50 values from Table 1 to Table 2, caused by the high intracellular ATP concentration competing with the aminopyridine scaffold[3].

Self-Validating Experimental Protocols

Protocol 1: Biochemical Selectivity via TR-FRET Binding Kinetics

TR-FRET is selected over standard fluorescence polarization because it utilizes long-lifetime lanthanide donors (e.g., Terbium or Europium). By introducing a microsecond time delay before signal acquisition, short-lived background autofluorescence from the aminopyridine compound itself is allowed to decay, ensuring the signal is exclusively from the binding event[5].

  • Step 1: Reagent Preparation. Prepare the kinase of interest with a Terbium-labeled antibody and a fluorescent tracer (acceptor) in a 50 mM HEPES buffer (pH 7.4)[5].

  • Step 2: Compound Addition. Dispense AP-PE in a 10-point dose-response curve into a 384-well plate.

  • Step 3: Reaction Initiation. Add the kinase/tracer mixture to the compound plate.

  • Step 4: Time-Resolved Detection. Read the plate using a multi-mode microplate reader. The emission is measured at two wavelengths (e.g., 620 nm for donor, 665 nm for acceptor) to calculate a ratiometric BRET signal.

  • Self-Validation Check: The assay is only valid if the Z'-factor (calculated from DMSO maximum signal controls and no-tracer minimum signal controls) is 0.5. This mathematical validation proves the assay window is robust enough to distinguish true selectivity from assay noise.

Protocol 2: Live-Cell Target Engagement via NanoBRET

To prove that AP-PE actually engages its target inside a living cell, we utilize NanoBRET. This method relies on a Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-kinase fusion protein and a cell-permeable fluorescent tracer[4].

  • Step 1: Transfection. Transiently transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc luciferase[4].

  • Step 2: Plating. Seed the transfected cells into a 384-well plate and incubate overnight to allow for protein expression[4].

  • Step 3: Tracer and Compound Addition. Add the cell-permeable NanoBRET tracer at its predetermined Kd​ concentration, immediately followed by AP-PE in a dose-response format.

  • Step 4: Substrate Addition and Reading. After a 2-hour equilibration, add the NanoLuc substrate (furimazine) and measure the BRET ratio (Acceptor emission / Donor emission).

  • Self-Validation Check: Because cytotoxic compounds can cause a non-specific loss of BRET signal (mimicking target engagement), a parallel cell viability assay (e.g., CellTiter-Glo) must be run. If the loss of BRET correlates with a drop in ATP-dependent luminescence, the engagement data is flagged as a cytotoxic artifact.

Visualizing the Selectivity Workflow and Mechanism

To further elucidate the causality of the assay choices, the following diagrams map the physical mechanism of target engagement and the hierarchical workflow required for rigorous selectivity profiling.

NanoBRET Kinase Target Kinase (NanoLuc Fusion) Tracer Fluorescent Tracer (Acceptor) Kinase->Tracer Binding BRET BRET Signal (Emission 610 nm) Tracer->BRET Energy Transfer Compound Aminopyridine Compound (Competitor) Compound->Kinase Competes for Hinge NoBRET Loss of Signal (Displacement) Compound->NoBRET Tracer Displaced

NanoBRET mechanism: The aminopyridine compound competes with a tracer, causing loss of BRET signal.

Workflow Step1 Phase 1: Biochemical Profiling (TR-FRET Kinase Panel) Step2 Phase 2: Cellular Target Engagement (NanoBRET Live-Cell Assay) Step1->Step2 Selectivity Filter Step3 Phase 3: Phenotypic Validation (Substrate Phosphorylation) Step2->Step3 Permeability & ATP Competition

Hierarchical workflow for assessing kinase inhibitor selectivity from biochemical to cellular assays.

Sources

A Comparative Guide to the Pharmacokinetic Profiles of Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Aminopyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] At their core, they are derivatives of pyridine and function primarily as voltage-gated potassium (Kv) channel blockers.[3][4][5] This mechanism of action allows them to restore conduction in demyelinated axons and enhance neurotransmitter release, making them valuable for treating conditions like multiple sclerosis (MS) and Lambert-Eaton myasthenic syndrome (LEMS).[3][6][7]

However, the therapeutic success of an aminopyridine derivative is not solely dependent on its pharmacodynamic activity. The pharmacokinetic (PK) profile—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) the drug—is paramount. Subtle structural modifications to the aminopyridine scaffold can dramatically alter its PK properties, influencing its efficacy, safety, and dosing regimen.[4]

This guide provides a comparative analysis of the pharmacokinetic profiles of two key aminopyridine derivatives: 4-Aminopyridine (4-AP, Fampridine) and 3,4-Diaminopyridine (3,4-DAP, Amifampridine) . We will delve into their ADME characteristics, supported by experimental data, and provide detailed protocols for the key assays used to generate this data. This guide is intended for researchers and drug development professionals seeking to understand the critical link between chemical structure and pharmacokinetic behavior in this important class of compounds.

Core Pharmacokinetic Principles in Aminopyridine Derivatives

Understanding the ADME profile is fundamental to predicting a drug's in vivo behavior.[8][9] For aminopyridine derivatives, several key parameters dictate their clinical viability.

  • Absorption & Bioavailability: Oral delivery is the preferred route of administration.[10] Therefore, a derivative must be efficiently absorbed from the gastrointestinal tract. Factors like aqueous solubility, membrane permeability, and susceptibility to efflux transporters are critical. The Caco-2 permeability assay is the gold-standard in vitro model for predicting intestinal drug absorption.[10][11][12]

  • Distribution: Once absorbed, the drug distributes throughout the body. The extent of this distribution is influenced by its binding to plasma proteins.[13][14] Only the unbound fraction of a drug is free to interact with its target and exert a pharmacological effect.[13][15][16] High plasma protein binding can limit the available concentration of the drug at the site of action.[13][14]

  • Metabolism: The biotransformation of a drug, primarily in the liver, is a key determinant of its half-life and potential for drug-drug interactions.[17] Aminopyridines are subject to metabolism by various enzyme systems, including Cytochrome P450 (CYP) and N-acetyltransferase (NAT) enzymes.[18][19][20] Understanding which enzymes are involved is crucial for predicting how co-administered drugs might affect the derivative's plasma concentration.[21]

  • Excretion: The final elimination of the drug and its metabolites from the body, typically via the kidneys, determines its clearance rate and dosing frequency.[22] Compounds that are rapidly cleared may require more frequent dosing or the development of sustained-release formulations to maintain therapeutic concentrations.[23]

Comparative Analysis of Key Aminopyridine Derivatives

Here, we compare the pharmacokinetic profiles of 4-Aminopyridine and 3,4-Diaminopyridine.

4-Aminopyridine (4-AP, Fampridine)

4-AP is approved as a sustained-release formulation (dalfampridine) to improve walking in patients with multiple sclerosis.[18] Its immediate-release form has been studied for various neurological conditions.[23][24]

  • Absorption: Immediate-release 4-AP is rapidly absorbed orally, with time to maximum plasma concentration (Tmax) occurring at approximately 1 hour.[23][24] Its maximum concentration (Cmax) and area under the curve (AUC) are linearly related to the dose.[23][24]

  • Distribution: The volume of distribution at steady state has been reported to be 2517 +/- 363 ml/kg in dogs, indicating distribution into tissues.[25]

  • Metabolism: The metabolism of 4-AP in humans is limited.[26][27] The major metabolic pathway is hydroxylation to 3-hydroxy-4-aminopyridine, followed by sulfate conjugation.[26][27] This initial step is primarily catalyzed by the CYP2E1 enzyme.[26] Importantly, 4-AP shows little to no inhibition or induction of major CYP450 enzymes, suggesting a low likelihood of drug-drug interactions via these pathways.[18][21]

  • Excretion: 4-AP is primarily excreted unchanged in the urine.[23] In dogs, approximately 60% of an injected dose was recovered in the urine within 10 hours.[25] The elimination half-life (t1/2) of the immediate-release formulation is around 3 to 4 hours in humans.[23][24] Renal clearance of 4-AP exceeds the glomerular filtration rate, indicating that it undergoes active tubular secretion.[25]

3,4-Diaminopyridine (3,4-DAP, Amifampridine)

Amifampridine is used for the symptomatic treatment of Lambert-Eaton myasthenic syndrome.[7]

  • Absorption: Orally administered 3,4-DAP is rapidly absorbed in a dose-proportional manner.

  • Distribution: Plasma protein binding of amifampridine is low in humans. Tissue distribution is highest in the kidney, muscle, and liver, with low penetration into the brain.

  • Metabolism: The predominant metabolic pathway for amifampridine is N-acetylation to the inactive 3-N-acetyl amifampridine metabolite. This reaction is catalyzed by the polymorphic N-acetyltransferase 2 (NAT2) enzyme.[19][20] This is a critical point of differentiation from 4-AP. The rate of metabolism is significantly influenced by an individual's NAT2 phenotype ("slow" vs. "fast" acetylators).[20] Slow acetylators exhibit higher Cmax and AUC for amifampridine compared to fast acetylators.[20]

  • Excretion: Amifampridine and its metabolite are primarily excreted via the urine.[28]

Pharmacokinetic Data Summary
Parameter4-Aminopyridine (Immediate-Release)3,4-Diaminopyridine (Amifampridine)Key References
Tmax (oral) ~1 hourRapid[23][24]
Elimination Half-life (t1/2) 3-4 hoursShorter in fast acetylators, longer in slow acetylators[20][23][24]
Primary Metabolism CYP2E1-mediated hydroxylationNAT2-mediated N-acetylation[20][26]
Primary Excretion Route Renal (largely unchanged)Renal (parent and metabolite)[23][25]
Plasma Protein Binding Not extensively reported, but expected to be lowLow
Key Differentiator Limited metabolism, low DDI potential via CYPsMetabolism dependent on polymorphic NAT2 enzyme[18][20]

Experimental Methodologies

The generation of reliable pharmacokinetic data hinges on robust and well-validated experimental protocols. Below are detailed, step-by-step methodologies for key in vitro and in vivo assays.

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay is crucial for determining a compound's intrinsic clearance and identifying the primary metabolic pathways (e.g., Phase I metabolism by CYP enzymes).[17][29][30][31]

Objective: To measure the rate of disappearance of an aminopyridine derivative when incubated with human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test aminopyridine derivative

  • NADPH regenerating system (Cofactor)

  • Phosphate buffer (pH 7.4)

  • Organic solvent (e.g., Acetonitrile) to stop the reaction

  • LC-MS/MS system for analysis

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM (e.g., 0.5 mg/mL final concentration), and the test compound (e.g., 1 µM final concentration).[17]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[29]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the incubation mixture.[17]

  • Reaction Termination: Immediately stop the reaction in the collected aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[29] This step precipitates the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vial for analysis.

  • Analysis: Quantify the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.[29][30]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and subsequently the intrinsic clearance (CLint).[29][30]

Causality and Validation: The inclusion of a cofactor (NADPH) is essential for the activity of CYP450 enzymes, which are responsible for most Phase I metabolism.[29] The time-course measurement allows for the calculation of a degradation rate. A self-validating system includes a positive control (a compound with known metabolic instability) and a negative control (incubation without NADPH) to ensure the observed degradation is enzyme-mediated.

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

In vivo studies are essential to understand the complete ADME profile of a compound in a living organism and to determine key parameters like Cmax, Tmax, AUC, and bioavailability.[32][33][34]

Objective: To determine the plasma concentration-time profile of an aminopyridine derivative in rats following oral (PO) and intravenous (IV) administration.

Materials:

  • Sprague-Dawley rats (or other appropriate strain)

  • Test aminopyridine derivative formulated for PO and IV administration

  • Dosing vehicles

  • Blood collection tubes (e.g., containing K2-EDTA)

  • Cannulation surgical tools (for IV administration/sampling)

  • Anesthetic (e.g., isoflurane)

  • LC-MS/MS system for bioanalysis

Step-by-Step Methodology:

  • Animal Preparation: Acclimate animals to the housing conditions. For the IV group, surgically implant a cannula into a suitable vein (e.g., jugular vein) for dosing and/or blood sampling. Allow for recovery. Fast animals overnight before dosing.

  • Dosing:

    • Oral (PO) Group: Administer the calculated dose of the test compound formulation via oral gavage. Record the exact time of administration.

    • Intravenous (IV) Group: Administer the calculated dose as a bolus injection through the cannula, followed by a flush to ensure the full dose is delivered.

  • Blood Sampling: Collect blood samples (e.g., ~100-200 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into anticoagulant-containing tubes.

  • Plasma Preparation: Immediately place blood samples on ice. Centrifuge the blood to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Prepare plasma samples for analysis by protein precipitation (e.g., with acetonitrile containing an internal standard).[32]

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.[32]

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for both PO and IV groups.

    • Use pharmacokinetic software to perform a non-compartmental analysis (NCA) to calculate key parameters such as Cmax, Tmax, AUC, t1/2, and clearance.

    • Calculate oral bioavailability (%F) by comparing the dose-normalized AUC from the oral route to that of the intravenous route (F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).

Causality and Validation: The inclusion of an IV dosing group is critical as it provides a direct measure of systemic circulation without the influence of absorption. This allows for the calculation of absolute bioavailability. The protocol is self-validating through the use of a validated bioanalytical method with calibration standards and quality controls to ensure the accuracy and precision of the plasma concentration measurements.[32]

Visualizations and Diagrams

Metabolic Pathways of Aminopyridine Derivatives

Metabolic_Pathways cluster_4AP 4-Aminopyridine (4-AP) cluster_34DAP 3,4-Diaminopyridine (3,4-DAP) AP4 4-Aminopyridine OH_AP4 3-Hydroxy-4-AP AP4->OH_AP4 CYP2E1 (Hydroxylation) Sulfate_AP4 3-Hydroxy-4-AP Sulfate (Final Metabolite) OH_AP4->Sulfate_AP4 SULTs (Sulfation) DAP34 3,4-Diaminopyridine Acetyl_DAP34 3-N-acetyl-DAP (Inactive Metabolite) DAP34->Acetyl_DAP34 NAT2 (N-Acetylation) InVivo_PK_Workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_analysis Bioanalysis & Data Interpretation A Animal Acclimation & Cannulation (IV Group) B Fasting & Dosing (PO or IV) A->B C Serial Blood Sampling (Timed Intervals) B->C D Plasma Separation (Centrifugation) C->D E Sample Storage (-80°C) D->E F Protein Precipitation & Sample Prep E->F G LC-MS/MS Quantification F->G H Pharmacokinetic Analysis (NCA) G->H I Determine PK Parameters (AUC, Cmax, t1/2, %F) H->I

Caption: Standard workflow for an in vivo pharmacokinetic study.

Structure-Pharmacokinetic Relationships (SPR)

The distinct pharmacokinetic profiles of 4-AP and 3,4-DAP are a direct consequence of their structural differences.

  • Influence of the Second Amino Group: The addition of a second amino group at the 3-position in 3,4-DAP creates a substrate that is readily recognized by N-acetyltransferase (NAT) enzymes. [20]NATs are cytosolic enzymes that transfer acetyl groups to arylamines. [35]4-AP, lacking this adjacent amino group, is not a substrate for NATs. Instead, its metabolism is directed by CYP enzymes, which catalyze oxidative reactions like hydroxylation. [26]

  • Impact on Clinical Development: The dependence of 3,4-DAP on the polymorphic NAT2 enzyme has significant clinical implications. The patient's genetic makeup determines their acetylator status, which in turn affects drug exposure. [20]This variability must be accounted for during clinical trials and in dosing recommendations. In contrast, 4-AP's reliance on the less polymorphic CYP2E1 for its limited metabolism results in a more predictable pharmacokinetic profile across the patient population, simplifying its development and clinical use. [26][27]

Conclusion and Future Directions

This guide highlights that even minor structural changes to the aminopyridine core can lead to fundamentally different pharmacokinetic behaviors. While 4-AP undergoes limited oxidative metabolism, 3,4-DAP is primarily metabolized via a polymorphic acetylation pathway. This divergence in metabolic fate is a critical consideration for drug development, influencing dosing strategies, the potential for drug-drug interactions, and inter-individual variability.

Future research in this area should focus on designing novel aminopyridine derivatives with tailored pharmacokinetic profiles. Strategies could include:

  • Modulating Metabolic Stability: Introducing chemical moieties that block sites of metabolism to increase half-life, or designing prodrugs to improve absorption.

  • Optimizing Distribution: Altering lipophilicity to control CNS penetration, thereby potentially separating desired central effects from peripheral side effects.

  • Avoiding Polymorphic Metabolism: Designing derivatives that are not substrates for highly polymorphic enzymes like NAT2 or CYP2D6 to ensure more predictable patient outcomes.

By integrating a deep understanding of structure-pharmacokinetic relationships with robust experimental evaluation, the development of next-generation aminopyridine therapeutics with enhanced safety and efficacy profiles is an achievable goal.

References

  • How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29).
  • Agoston, S., et al. (n.d.). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. PubMed.
  • Hayes, K. C., et al. (2003, April 15). Pharmacokinetics of an immediate-release oral formulation of Fampridine (4-aminopyridine)
  • Uges, D. R., et al. (1981, June). Pharmacokinetics of 4-aminopyridine in human volunteers.
  • Caco-2 Permeability Assay Protocol. (n.d.).
  • Plasma Protein Binding Assay. (2022, November 3). Visikol.
  • Pharmacokinetics of an Immediate-Release Oral Formulation of Fampridine (4-Aminopyridine) in Normal Subjects and Patients with Spinal Cord Injury. (2025, August 6).
  • BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimiz
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27).
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen.
  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023, October 24). MDPI.
  • AusPAR: Amifampridine. (2022, April 12).
  • Single-Dose Pharmacokinetics of Sustained-Release... (n.d.). The Journal of Clinical Pharmacology - Ovid.
  • Metabolic Stability Assays. (n.d.). Merck Millipore.
  • Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences.
  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.).
  • In-vitro plasma protein binding. (2025, August 3). Protocols.io.
  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem.
  • Plasma Protein Binding. (n.d.). QPS Custom-Built Research.
  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.
  • In-Vivo Mouse and Rat PK Bioanalysis. (2025, August 4). Protocols.io.
  • Application Notes & Protocols: In Vivo Pharmacokinetic Studies of Pelubiprofen in R
  • Amifampridine (3,4-Diaminopyridine). (n.d.). MedChemExpress.
  • Henney, H. R., 3rd, et al. (2013, June 26). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. BMC Pharmacology and Toxicology.
  • (a) 3,4-diaminopyridine (3,4-DAP) and (b)... (n.d.).
  • Roden, D. M. (n.d.). Pharmacogenetics of potassium channel blockers. PMC.
  • Vollmer, T. L., et al. (2013). Identification of metabolites of dalfampridine (4-aminopyridine)
  • Henney, H. R., 3rd, et al. (n.d.). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. PMC.
  • amifampridine tablets. (2025, June 10).
  • Zonzini, L., et al. (2010, November 15). In vivo rat PK profiling in drug discovery: new challenges. PubMed.
  • Vollmer, T. L., et al. (2013, August 14). Identification of metabolites of dalfampridine (4-aminopyridine)
  • Raustiala, P., et al. (2016). Genetic variation in aryl N-acetyltransferase results in significant differences in the pharmacokinetic and safety profiles of amifampridine (3,4-diaminopyridine)
  • In Confidence. (2012, August 13). Scottish Medicines Consortium.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025, January 8). RSC Publishing.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.).
  • Rodent pharmacokinetic (PK) studies evaluate in vivo ADME and are crucial for determining appropriate drug exposure, dose requirements, and other PK parameters. (n.d.). WuXi AppTec.
  • N-acetyltransferase. (n.d.). Wikipedia.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 10). MDPI.
  • Grant, D. M., et al. (n.d.). Drug metabolising N-acetyltransferase activity in human cell lines. PubMed.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 9). Preprints.org.
  • Potassium Channel Blockers: Types, Benefits, and Side Effects. (2024, October 18). Healthline.

Sources

Safety Operating Guide

1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex pharmaceutical intermediates requires moving beyond basic safety data sheets (SDS). You must understand the mechanistic reasons behind safety protocols to protect your team and the environment.

1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol is a specialized organic compound featuring an aminopyridine moiety, a pyrrolidine ring, and an ethanol group. Because of its specific structural components, it cannot be treated as generic laboratory waste. The following guide provides field-proven, step-by-step operational and disposal protocols grounded in the latest environmental and toxicological science.

Toxicological Profile & Mechanistic Hazards

To handle this chemical safely, we must first understand why it is hazardous. Aminopyridine derivatives are highly biologically active. Structurally related compounds, such as 4-aminopyridine, are potent voltage-gated potassium (Kv) channel blockers[1][2].

When introduced into biological systems, these compounds prevent the efflux of potassium ions, leading to the enhancement of cholinergic activity at neuromuscular junctions and within the central nervous system[3]. Exposure can result in severe hyperexcitability, tremors, muscular incoordination, and in acute cases, seizures or cardiac arrest[3]. Furthermore, the lipophilic nature of the pyrrolidine ring combined with the basic nitrogen centers allows for rapid absorption through biological membranes, making dermal and inhalation protection paramount during handling and disposal[2].

Regulatory Context & Waste Classification

Under the EPA Resource Conservation and Recovery Act (RCRA), laboratory waste must be strictly managed to prevent environmental contamination[4]. While this specific novel derivative may not carry a distinct P-list code like unsubstituted 4-aminopyridine (P008)[5], its structural hazards dictate that it must be classified and managed as a Toxic, Non-Halogenated Nitrogen-Containing Organic Waste .

The American Chemical Society (ACS) emphasizes the "Less is Better" strategy, mandating that highly active pharmaceutical ingredients (APIs) and their intermediates never be disposed of via drain or regular trash[6][7].

Quantitative Parameters for Handling & Disposal

To ensure your facility's environmental health and safety (EHS) systems are properly calibrated for this compound, refer to the operational thresholds summarized below:

ParameterValue / RangeOperational ImplicationSource
Acute Toxicity (LD50) 12.7 - 29.3 mg/kg (mice)High acute toxicity; mandates strict PPE (N95/respirator) to prevent inhalation of aerosolized powders.[2]
Incineration Temp. > 1000 °CRequired to fully break down the stable pyridine and pyrrolidine rings.[8]
NOx Reduction (SNCR) 50% - 75%Minimum scrubbing requirement for incinerating nitrogen-rich waste (C11H17N3O).[8]
NOx Reduction (SCR) 60% - 90%Preferred catalytic method for high-volume nitrogenous waste destruction.[8]
Drain Disposal Limit 0 mg / 0 mLStrictly prohibited under EPA/ACS guidelines for toxic organic compounds.[6][7]
Data based on structurally analogous aminopyridine Kv-channel blockers.

Standard Operating Procedure (SOP): Waste Segregation & Containerization

The presence of basic amines (pyrrolidine and aminopyridine) means this compound can react exothermically with strong acids and oxidizers. A self-validating segregation system is critical.

Step-by-Step Containerization Protocol:

  • Compatibility Verification: Ensure the waste stream contains no strong oxidizing agents (e.g., peroxides, permanganates) or concentrated mineral acids.

  • Primary Container Selection: Collect the waste in a high-density polyethylene (HDPE) or amber glass container. Avoid metal containers, as aqueous solutions of amines can be mildly corrosive to certain metals.

  • Waste Transfer: Transfer the chemical inside a certified chemical fume hood. If the waste is a dry powder, use an anti-static scoop to prevent aerosolization.

  • Labeling and Logging: Clearly label the container with "Hazardous Waste: Toxic Organic Solid/Liquid", the full chemical name, and the accumulation start date. Do not use abbreviations.

  • Secondary Containment: Place the primary waste container in a secondary bin to capture potential leaks, adhering to institutional EHS accumulation guidelines[9].

WasteRouting Waste Generated Waste: Aminopyridine Derivative CheckHalogen Contains Halogenated Solvents? (>1%) Waste->CheckHalogen Halogenated Halogenated Organic Waste (Requires specialized incineration) CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Nitrogenous Waste CheckHalogen->NonHalogenated No Incinerator High-Temp Incineration (>1000°C) with NOx Scrubbers Halogenated->Incinerator NonHalogenated->Incinerator

Figure 1: Decision tree for the segregation and routing of aminopyridine derivative waste.

Disposal Methodology: High-Temperature Incineration

The Causality of Disposal: Why can't we utilize standard landfilling for this chemical? Aminopyridines are environmentally persistent and highly toxic to terrestrial and aquatic life[1]. The only acceptable disposal method is high-temperature incineration (>1000°C) .

Because the molecule contains three nitrogen atoms per molecule (C11H17N3O), combustion will generate significant amounts of toxic nitrogen oxides (Fuel-NOx)[8]. Therefore, your EHS broker must route this waste specifically to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) equipped with alkaline flue gas scrubbers or Selective Catalytic Reduction (SCR) systems to neutralize NOx emissions before atmospheric release[8].

Emergency Spill Response Workflow

In the event of an accidental release, immediate containment is required to mitigate respiratory and dermal hazards. Do not treat this as a standard solvent spill.

Step-by-Step Spill Protocol:

  • Evacuate & Isolate: Immediately clear unprotected personnel from the vicinity.

  • Don PPE: Wear nitrile gloves (double-gloving is highly recommended), tightly sealed safety goggles, a lab coat, and an N95/P100 particulate respirator. If the spill is large or highly concentrated, a supplied-air respirator may be required.

  • State-Specific Containment:

    • For Solids (Powder): Gently cover the powder with damp absorbent pads to prevent aerosolization. Never sweep dry powder , as this will suspend the Kv-channel blocker in the air.

    • For Liquids (Solutions): Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

  • Chemical Collection: Use non-sparking tools to scoop the absorbed material into a rigid HDPE hazardous waste bucket. Seal tightly.

  • Surface Decontamination: Wash the spill area with a mild detergent and water. Because the compound is an organic base, mildly acidic water can aid in solubilizing residues, but standard detergent is safer. Collect all rinsate as hazardous waste.

SpillResponse Start Spill Detected: 1-(1-(5-Aminopyridin-2-yl)... ethan-1-ol Assess Assess Volume & State (Solid/Solution) Start->Assess Evacuate Evacuate & Isolate Area Don PPE (N95/Respirator) Assess->Evacuate Contain Contain Spill (Use inert absorbent) Evacuate->Contain Collect Collect in HDPE Container Seal & Label Contain->Collect Route Route to EPA-Permitted Incinerator Collect->Route

Figure 2: Emergency spill response workflow for highly active pharmaceutical intermediates.

References

  • Hazardous Waste and Disposal Considerations - American Chemical Society -[Link]

  • Less is Better: Guide to minimizing waste in laboratories - American Chemical Society -[Link]

  • Regulation of Laboratory Waste - American Chemical Society -[Link]

  • The Subtleties of Managing Laboratory Waste in 2024 - ACS Chemical Health & Safety -[Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste - eCFR -[Link]

  • Aminopyridines Toxicity Profile - EPA -[Link]

  • USE OF 4-AMINOPYRIDINE IN WILDLIFE DAMAGE MANAGEMENT - USDA APHIS -[Link]

  • A Review of 29 Incidents Involving 4-Aminopyridine in Non-target Species - PMC -[Link]

  • 4-methyl-3-aminopyridine: A novel active blocker of voltage-gated potassium ion channels - bioRxiv -[Link]

  • A new process for NOx reduction in combustion systems for the generation of energy from waste - ResearchGate -[Link]

Sources

Personal protective equipment for handling 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol

As a Senior Application Scientist, ensuring the safety of your laboratory personnel while maintaining experimental integrity is paramount. Handling highly active, multi-functional pharmaceutical intermediates like 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol (CAS: 2098096-55-8) requires moving beyond basic compliance. This guide provides the mechanistic rationale behind our safety protocols, ensuring your team understands why specific Personal Protective Equipment (PPE) and engineering controls are non-negotiable.

Mechanistic Toxicology: The "Why" Behind the PPE

To design an effective safety protocol, we must first deconstruct the molecule. This compound features an aminopyridine core linked to a pyrrolidine ring and an ethanol moiety. While the pyrrolidine ring contributes to basicity and localized tissue irritation, the primary systemic hazard stems from the aminopyridine pharmacophore.

Aminopyridines are potent neurotoxins that are readily absorbed through intact skin, mucous membranes, and the gastrointestinal tract[1]. They act as weak bases, allowing them to cross the lipid bilayer of neuronal membranes in their lipophilic, non-ionized form. Once inside the intracellular space, they become ionized and bind directly to the cytoplasmic side of voltage-gated potassium (Kv) channels[2].

This blockade prevents potassium efflux, fundamentally disrupting cellular repolarization. The resulting prolonged action potential triggers a massive influx of intracellular calcium ions, leading to uncontrolled vesicular fusion and excessive neurotransmitter release[3]. In a laboratory setting, accidental dermal exposure or inhalation of aerosolized dust can rapidly lead to systemic toxicity, manifesting as tremors, hypersalivation, cardiac arrhythmias, and severe excitotoxicity (seizures)[1],[4].

ToxicityMechanism Compound Aminopyridine Derivative KvChannel Voltage-Gated K+ Channel Blockade Compound->KvChannel Binds intracellularly ActionPotential Prolonged Action Potential KvChannel->ActionPotential Prevents repolarization CaInflux Increased Intracellular Ca2+ Influx ActionPotential->CaInflux Opens Ca2+ channels Neurotransmitter Excessive Neurotransmitter Release CaInflux->Neurotransmitter Synaptic vesicle fusion Toxicity Neurotoxicity (Seizures/Convulsions) Neurotransmitter->Toxicity Excitotoxicity

Mechanistic pathway of aminopyridine-induced neurotoxicity via potassium channel blockade.

Core PPE & Engineering Controls

Because of the high risk of dermal permeation and inhalation toxicity, standard laboratory attire is insufficient. All quantitative safety parameters must be strictly monitored.

Table 1: Engineering Controls & PPE Quantitative Specifications

Control / EquipmentParameterQuantitative StandardScientific Rationale
Chemical Fume Hood Face Velocity60 – 110 fpmPrevents turbulent airflow eddies while ensuring total vapor and dust containment[5].
Chemical Fume Hood Working Depth≥ 6 inches inside sashMaximizes capture efficiency and minimizes user exposure to aerosolized particulates[6].
Nitrile Gloves Thickness≥ 5 mil (Double gloved)Prevents rapid dermal permeation of lipophilic aminopyridines; allows safe doffing if contaminated[1].
Eye Protection Impact/SplashANSI Z87.1 (or eq.)Protects against severe ocular irritation driven by the basic pyrrolidine moiety.

Operational Workflow: Step-by-Step Methodology

The following protocol must be utilized when weighing, transferring, or solubilizing the solid compound.

OperationalWorkflow Prep 1. Preparation Verify Fume Hood (60-110 fpm) Don Double Nitrile Gloves Weigh 2. Weighing Use anti-static boat Keep sash at lowest height Prep->Weigh Transfer 3. Transfer & Solvent Keep containers sealed Avoid dust aerosolization Weigh->Transfer Decon 4. Decontamination Wipe surfaces with mild soap Dispose of outer gloves Transfer->Decon Disposal 5. Waste Disposal Collect as hazardous waste Seal in secondary containment Decon->Disposal

Step-by-step operational workflow for the safe handling and disposal of the chemical.

Detailed Methodology:

  • Fume Hood Verification: Before opening the chemical container, verify that the fume hood is operational. The continuous monitoring device must display a face velocity between 60 and 110 fpm[5]. Do not proceed if the airflow alarm is triggered[7].

  • PPE Donning: Put on a fully buttoned, flame-retardant lab coat, chemical splash goggles, and two pairs of nitrile gloves (minimum 5 mil thickness)[7]. The inner glove goes under the lab coat cuff; the outer glove goes over the cuff.

  • Workspace Preparation: Clear the fume hood of unnecessary equipment to prevent dead zones in airflow. Place all required materials (anti-static weigh boat, microspatula, pre-weighed receiving vial, and solvent) at least 6 inches behind the sash face[6],[7].

  • Weighing the Compound: Lower the fume hood sash to the lowest safe working height[6]. Carefully open the chemical container. Use the microspatula to transfer the solid into the anti-static weigh boat. Critical Note: Anti-static boats are mandatory to prevent the highly active powder from aerosolizing due to static charge.

  • Transfer and Solubilization: Transfer the weighed powder into the receiving vial. If preparing a stock solution, slowly pipette the solvent down the inner wall of the vial to minimize dust generation. Cap the vial immediately and vortex until fully dissolved.

  • Doffing: Seal the original chemical container. Remove your outer gloves inside the fume hood and dispose of them immediately in a solid hazardous waste container.

Decontamination & Disposal Plan

Aminopyridines can leave hazardous, pharmacologically active residues on laboratory surfaces.

  • Decontamination: Never use dry sweeping for spills, as this will aerosolize the neurotoxin. Wipe down the microspatula, balance, and fume hood surfaces with a damp disposable towel using a mild soap solution. Avoid strong chemical cleaners or chlorine-based solutions (bleach), which can react unpredictably with the amine groups. Follow up with a distilled water wipe.

  • Disposal: Do not dispose of any aminopyridine derivative down the drain. Collect all contaminated consumables (weigh boats, pipette tips, outer gloves, wipes) in a clearly labeled, sealable hazardous waste container. Liquid waste containing the dissolved compound must be collected in a compatible, properly labeled chemical waste jug and handled according to institutional hazardous waste protocols.

Emergency Response Protocols

Given the rapid onset of aminopyridine toxicity, immediate action is required in the event of exposure:

  • Dermal Exposure: Because the compound is readily absorbed through intact skin[1], immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water in a safety shower for a minimum of 15 minutes. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Call emergency medical services immediately, as respiratory distress and seizures can onset rapidly[4].

  • Spill Cleanup: For small powder spills inside the hood, cover the spill with damp absorbent paper to prevent dust generation. Carefully scoop the material into a hazardous waste container, and wash the area thoroughly with soap and water[7].

References

  • 4-Aminopyridine Toxicity: a Case Report and Review of the Liter
  • Aminopyridines.EPA Archive.
  • Laboratory Standards for Fume Hoods and Biosafety Cabinets.The Lab Depot.
  • Chemical Fume Hoods.ORS - NIH.
  • Chemical Fume Hoods.
  • Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes.
  • Poisoning with 4-Aminopyridine: Report of Three Cases.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.